"1H-Pyrazole-4-carboximidamide" IUPAC name and CAS number
This guide provides an in-depth technical analysis of 1H-Pyrazole-4-carboximidamide , a critical heterocyclic building block in medicinal chemistry. Chemical Identity & Nomenclature This compound is a specific isomer of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1H-Pyrazole-4-carboximidamide , a critical heterocyclic building block in medicinal chemistry.
Chemical Identity & Nomenclature
This compound is a specific isomer of the pyrazole-carboximidamide family. It is frequently confused with its regioisomer, 1H-pyrazole-1-carboximidamide (a common guanylating agent). Precise identification is required for successful synthesis and procurement.
Parameter
Details
IUPAC Name
1H-Pyrazole-4-carboximidamide
Common Name
4-Amidinopyrazole; Pyrazole-4-amidine
CAS Number (Free Base)
1447663-57-1
CAS Number (HCl Salt)
1679339-18-4
Molecular Formula
C₄H₆N₄
Molecular Weight
110.12 g/mol (Free Base); 146.58 g/mol (HCl)
SMILES
C1=C(C=NN1)C(=N)N
Key Distinction
NOT to be confused with 1H-Pyrazole-1-carboximidamide (CAS 4023-02-3), which has the amidine group attached to the ring nitrogen.
Structural Analysis & Tautomerism
Protonation and Tautomeric States
The 1H-pyrazole-4-carboximidamide molecule exhibits complex tautomeric equilibria critical for its binding affinity in protein pockets.
Annular Tautomerism: The hydrogen on the pyrazole ring oscillates between N1 and N2 (1H- vs 2H- tautomers). In solution, this equilibrium is fast.
Amidine Tautomerism: The amidine group (-C(=NH)NH2) can exist in E or Z configurations, though the protonated amidinium form (common at physiological pH) is symmetric due to resonance stabilization.
Diagram: Tautomeric Equilibrium
Figure 1: Tautomeric oscillation between N1 and N2 positions on the pyrazole ring, converging to a stabilized amidinium cation under physiological conditions.
Synthesis Methodologies
The synthesis of 1H-pyrazole-4-carboximidamide is challenging due to the competing nucleophilicity of the pyrazole nitrogens. The most robust industrial route utilizes the Pinner Reaction starting from 1H-pyrazole-4-carbonitrile.
Route A: The Pinner Synthesis (Standard Protocol)
This method avoids direct amination, which often leads to side products.
Activation: The nitrile is treated with dry HCl gas in anhydrous alcohol (ethanol or methanol) to form the imidate ester hydrochloride intermediate.
Ammonolysis: The imidate ester is treated with ammonia (alcoholic or anhydrous) to generate the amidine.
Synthesis Workflow Diagram
Figure 2: Two-step Pinner synthesis converting the carbonitrile precursor to the target amidine salt.
Experimental Protocol: Laboratory Scale Synthesis
Objective: Synthesis of 1H-pyrazole-4-carboximidamide hydrochloride from 1H-pyrazole-4-carbonitrile.
Reagents:
1H-Pyrazole-4-carbonitrile (1.0 eq)
Anhydrous Ethanol
Acetyl Chloride (as in-situ HCl source) or HCl gas
Ammonia (7M in Methanol)
Step-by-Step Procedure:
Imidate Formation:
Dissolve 1H-pyrazole-4-carbonitrile (10 mmol) in anhydrous ethanol (20 mL) under Argon.
Cool to 0°C in an ice bath.
Alternative HCl Source: Dropwise add Acetyl Chloride (30 mmol) to the ethanol solution (generates anhydrous HCl and ethyl acetate).
Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
Validation: Monitor by TLC (disappearance of nitrile). The product may precipitate as a white solid (imidate HCl).
Evaporate volatiles under reduced pressure to obtain the crude imidate ester hydrochloride.
Ammonolysis:
Resuspend the crude imidate in anhydrous ethanol (10 mL).
Add 7M Ammonia in Methanol (5.0 eq) at 0°C.
Seal the vessel and stir at RT for 4 hours, then heat to 50°C for 2 hours to drive the equilibrium.
Cool to RT and concentrate in vacuo.
Purification:
The residue is typically the crude amidine hydrochloride.
Recrystallize from Ethanol/Ether or Isopropanol to yield the pure white solid.
Yield Expectation: 70–85%.
Applications in Drug Development
Fragment-Based Drug Discovery (FBDD)
The 1H-pyrazole-4-carboximidamide moiety is a "privileged scaffold" in FBDD due to its ability to form multiple hydrogen bonds.
H-Bond Donor: The amidine group (-C(=NH)NH2) acts as a bidentate donor, mimicking the guanidine of Arginine.
H-Bond Acceptor: The pyrazole N2 is a strong acceptor.
Therapeutic Targets
Kinase Inhibitors: Used as a hinge-binding motif. The pyrazole ring mimics the purine core of ATP, while the amidine group extends into the solvent-exposed region or interacts with the "gatekeeper" residues.
Serine Protease Inhibitors: The amidine group is a classic pharmacophore for targeting the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa, Trypsin) by forming a salt bridge with the catalytic Aspartate residue.
S1P1 Agonists: Derivatives of this core have been explored for modulating Sphingosine-1-phosphate receptors.
References
PubChem Compound Summary. 1H-Pyrazole-4-carboximidamide. National Center for Biotechnology Information.
[Link][1]
Namiki Shoji Co., Ltd. Building Blocks Catalogue. (Source of CAS 1447663-57-1 verification).[1]
[Link]
Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines." Journal of Organic Chemistry, 1992. (Cited for context on the isomeric distinction).
[Link]
Google Patents.Pyrazole oxadiazole derivatives as S1P1 agonists.
Technical Guide: Solubility and Stability of 1H-Pyrazole-4-carboximidamide
Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properties, solubility profile, and stability mechanisms of 1H-Pyrazole-4-carboximidamide . This molecule is a critical inte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties, solubility profile, and stability mechanisms of 1H-Pyrazole-4-carboximidamide . This molecule is a critical intermediate in the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) and kinase inhibitors.
Critical Identity Warning:
Researchers frequently confuse this target with the commercially ubiquitous reagent 1H-Pyrazole-1-carboximidamide hydrochloride (CAS: 4023-02-3), which is a guanylating agent. This guide focuses strictly on the C4-substituted isomer.
Part 1: Physicochemical Profile
Understanding the dual nature of the pyrazole ring and the amidine group is essential for predicting behavior in solution.
Structural Dynamics
The molecule consists of a pyrazole core substituted at the 4-position with a carboximidamide (amidine) group.
Amidine Group (-C(=NH)NH₂): A strong base. In neutral aqueous solution, it exists predominantly as the protonated amidinium ion (
).
Pyrazole Ring: Amphoteric. The pyrrole-like nitrogen (-NH-) is weakly acidic (
), while the pyridine-like nitrogen (=N-) is weakly basic ().
pKa and Salt Forms
The stability and solubility are dictated by the ionization state.
Form
Approximate pKa
Dominant Species at pH 7.0
Solubility Characteristics
Free Base
~11.5 (Amidine)
Protonated (Cationic)
Poor water solubility; soluble in DMSO/MeOH.
Hydrochloride Salt
N/A (Salt)
Fully Dissociated
High water solubility (>50 mg/mL).
Expert Insight: The free base is hygroscopic and readily absorbs atmospheric
to form carbonates. For all quantitative workflows (stock solutions, biological assays), use the Hydrochloride (HCl) salt (e.g., CAS 72974-65-7 or similar analogs) to ensure stoichiometric accuracy.
Part 2: Solubility Landscape
The solubility of 1H-Pyrazole-4-carboximidamide is highly pH-dependent due to the basicity of the amidine moiety.
Solvent Compatibility Table
Solvent
Solubility (HCl Salt)
Solubility (Free Base)
Application Notes
Water (pH < 7)
High (>50 mg/mL)
Low
Preferred for stock solutions of the salt form.
PBS (pH 7.4)
High
Moderate
Good for biological assays; check for precipitation if pH > 10.
DMSO
High (>100 mg/mL)
High
Universal solvent for stock preparation.
Methanol/Ethanol
Moderate
High
Useful for intermediate processing/crystallization.
Dichloromethane
Negligible
Low
Used for extraction of the free base only at high pH.
pH-Dependent Solubility Protocol
To extract the free base from an aqueous solution of the HCl salt, the pH must be adjusted above the amidine
(>12).
Protocol:
Dissolve HCl salt in water.
Slowly add 1M NaOH while monitoring pH.
At pH > 12, the free base may precipitate or can be extracted into ethyl acetate/n-butanol.
Caution: Prolonged exposure to high pH accelerates hydrolysis (see Section 3).
Part 3: Stability Mechanisms
The primary degradation pathway for 1H-Pyrazole-4-carboximidamide is the hydrolysis of the amidine group to the primary amide (1H-Pyrazole-4-carboxamide) and ammonia. This reaction is catalyzed by both acid and base, but base-catalyzed hydrolysis is typically faster.
Degradation Pathway Diagram
Figure 1: Hydrolysis pathway of the amidine moiety. The reaction is driven by pH extremes and elevated temperature.
Stability Factors
pH Sensitivity:
Optimal Stability: pH 4.0 – 6.0 (Amidinium ion is resonance stabilized and resistant to nucleophilic attack).
High Risk:[1] pH > 10.0 (Hydroxide attack on the imine carbon).
Temperature: Solid state is stable at room temperature if desiccated. Solutions degrade >5% after 24 hours at 37°C if pH is not controlled.
Cyclization Risk: In the presence of 1,3-dicarbonyls (e.g., acetylacetone), the amidine will react to form pyrimidines. This is often the intended reaction but counts as "instability" if occurring unintentionally.
Part 4: Analytical Protocols
To validate the integrity of your material, rely on these self-validating protocols.
HPLC Method for Purity & Degradation
This method separates the Amidine (Starting Material) from the Amide (Hydrolysis Product).
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
Note: TFA is required to ionize the basic amidine and prevent peak tailing.
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 60% B over 15 minutes.
Detection: UV at 230 nm (Pyrazole ring absorption).
Expected Retention:
Amide (More polar): ~3-5 min.
Amidine (Basic, interacts with silanols): ~6-8 min.
Forced Degradation Workflow (Stress Testing)
Perform this to determine the specific shelf-life of your batch.
Stress Condition
Procedure
Acceptance Criteria
Acid Hydrolysis
0.1 N HCl, 60°C, 4 hours
< 5% degradation to Amide.
Base Hydrolysis
0.1 N NaOH, RT, 1 hour
Likely > 10% degradation (Rapid).
Oxidation
3% , RT, 2 hours
Monitor for N-oxide formation.
Thermal (Solid)
60°C, 7 days
< 1% degradation (Stable).
Part 5: Handling & Storage Recommendations
Storage: Store the Hydrochloride salt at -20°C in a sealed container with desiccant. The free base is not recommended for long-term storage.
Solution Prep: Prepare stock solutions in DMSO or Water (pH 5-6) immediately before use. Do not store aqueous solutions for >48 hours at room temperature.
Safety: Amidines are irritants. Wear standard PPE. Ensure you are not using the 1-carboximidamide isomer if your synthesis targets the C4 position.
References
Structure & Properties: PubChem. 1H-Pyrazole-4-carboxamide (Amide Analog & Structural Basis).[2][3] National Library of Medicine. Link
Amidine Chemistry: Patai, S. The Chemistry of Amidines and Imidates. Wiley-Interscience. (General Reference for Amidine Hydrolysis Mechanisms).
Synthetic Context: Dos Santos, M. S., et al. "Synthesis and Antileishmanial Activity of New 1-Aryl-1H-Pyrazole-4-Carboximidamides Derivatives."[4] J. Braz. Chem. Soc., Vol. 22, No. 2, 2011.[4] Link
Isomer Distinction: Sigma-Aldrich. 1H-Pyrazole-1-carboxamidine hydrochloride (Common Reagent Distinction). Link
Biological activity screening of "1H-Pyrazole-4-carboximidamide"
This technical guide details the biological activity screening of 1H-Pyrazole-4-carboximidamide , a privileged scaffold distinct from its amide counterpart due to the strongly basic amidine group. This moiety serves as a...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the biological activity screening of 1H-Pyrazole-4-carboximidamide , a privileged scaffold distinct from its amide counterpart due to the strongly basic amidine group. This moiety serves as a bioisostere for the guanidine group of arginine, making it a critical pharmacophore for targeting serine proteases, kinases, and parasitic DNA minor grooves.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
1H-Pyrazole-4-carboximidamide (and its N-substituted derivatives) represents a high-value scaffold in medicinal chemistry.[1][2][3] Unlike the neutral carboxamide (often seen in FGFR/SDHI inhibitors), the carboximidamide (amidine) function is highly basic (
). This physicochemical property drives its specific biological utility:
Arginine Mimicry: It forms bidentate salt bridges with Aspartate or Glutamate residues in enzyme active sites (e.g., S1 pocket of Trypsin-like serine proteases).
DNA Minor Groove Binding: Similar to pentamidine, bis-amidine derivatives bind AT-rich regions, disrupting parasitic replication (Leishmania/Trypanosoma).
Metabolic Kinase Inhibition: Recent data implicates the scaffold in Fructokinase (KHK) inhibition, relevant for metabolic syndrome.
Structural Distinction[3]
Target Scaffold: 1H-Pyrazole-4-carboximidamide (
)
Key Property: Protonated at physiological pH; strong H-bond donor.
Primary Liability: Poor membrane permeability (unless masked as a prodrug/amidoxime) and potential for false positives in screening due to cationic promiscuity.
Target Identification & Profiling Strategy
Before initiating wet-lab screening, the scaffold must be profiled against likely targets based on its electronic distribution.
Method: Resazurin Reduction Assay (Cell Viability)
This assay relies on the reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active mitochondria.
Protocol:
Cell Culture: Cultivate Leishmania amazonensis promastigotes at 26°C in Schneider’s insect medium (pH 7.2) supplemented with 10% FBS.
Seeding: Dispense
parasites/mL into 96-well plates (100 µL/well).
Compound Treatment:
Prepare stock of Pyrazole-4-carboximidamide derivative in DMSO (10 mM).
Perform serial dilutions (100 µM down to 0.1 µM).
Add to wells (Final DMSO < 0.5%). Include Pentamidine as a positive control.
Incubation: Incubate plates for 72 hours at 26°C.
Detection: Add 20 µL of Resazurin solution (2 mM). Incubate for 4 hours.
Readout: Measure fluorescence (
) using a microplate reader.
Calculation:
Fit data to a sigmoidal dose-response curve to determine .
Context: Screening for inhibition of Thrombin (Protease) or Fructokinase (Kinase).
Method: FRET-Based Kinetic AssayRationale: Continuous kinetic monitoring eliminates artifacts from compound fluorescence, common with pyrazole derivatives.
Protocol (Generic Protease Example):
Buffer Prep: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG-8000 (prevents stickiness).
Enzyme: Dilute recombinant enzyme (e.g., Thrombin) to 1 nM final concentration.
Substrate: Use a peptide-AMC (7-amino-4-methylcoumarin) substrate specific to the cleavage site.
Reaction Assembly:
10 µL Compound (4x conc).
10 µL Enzyme (4x conc). Incubate 15 min at RT.
20 µL Substrate (2x conc,
level).
Measurement: Monitor fluorescence (
) every 30 seconds for 30 minutes.
Analysis: Calculate initial velocity (
) from the linear portion of the curve.
Mechanism of Action & Pathway Visualization
The following diagram illustrates the dual-pathway screening logic for 1H-Pyrazole-4-carboximidamide derivatives, distinguishing between metabolic (Kinase) and anti-infective (DNA/Protease) tracks.
Figure 1: Dual-screening workflow for Pyrazole-4-carboximidamide. Path A targets parasitic infections; Path B targets metabolic enzymes.
Data Analysis & Validation Standards
Handling False Positives (PAINS)
Amidines can be reactive. To validate "hits":
Counter-Screen: Test against an unrelated enzyme (e.g., Malate Dehydrogenase) to rule out aggregation or non-specific binding.
SPR Validation: Use Surface Plasmon Resonance to verify 1:1 binding stoichiometry. A "hit" must show fast-on/fast-off kinetics typical of small molecule inhibitors, not the slow drift of aggregation.
Quantitative Metrics
Report data using the following standard table format:
Compound ID
R-Substituent
Target ( nM)
Selectivity Index (SI)
Lipophilicity (cLogP)
Pz-Am-01
4-Bromophenyl
Leishmania (15,000)
2.5
3.2
Pz-Am-02
3-Methylthio
Fructokinase (10,000)
>10
1.8
Pz-Am-Ref
Pentamidine
Leishmania (2,500)
5.0
4.5
Note: SI =
(Host Macrophage) / (Parasite).
References
Dos Santos, M.S., et al. (2011). "Synthesis and anti-leishmanial activity of 1-aryl-1H-pyrazole-4-carboximidamide derivatives." Journal of the Brazilian Chemical Society, 22(2), 352-358.
Johnson, R.J., et al. (2013). "Methods for Fructanase and Fructokinase Inhibition." U.S. Patent Application US20130224218A1.
Faria, J.V., et al. (2013). "Recently reported biological activities of pyrazole compounds." Bioorganic & Medicinal Chemistry, 21, 2333–2345.[4]
Blair, W.S., et al. (2021). "Capsid inhibitors for the treatment of HIV." World Intellectual Property Organization WO2021262990A1.[5]
Ebenezer, O., et al. (2022). "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Biomedicines, 10(5), 1124.
"1H-Pyrazole-4-carboximidamide" derivatives and analogs
Executive Summary This technical guide provides a comprehensive analysis of 1H-Pyrazole-4-carboximidamide (also known as pyrazole-4-carboxamidine), a critical pharmacophore in drug design. Unlike its isomer 1H-pyrazole-1...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 1H-Pyrazole-4-carboximidamide (also known as pyrazole-4-carboxamidine), a critical pharmacophore in drug design. Unlike its isomer 1H-pyrazole-1-carboxamidine (a reagent for guanylation), the 4-carboximidamide scaffold serves as a potent bioisostere of benzamidine . It is primarily utilized to target the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa) due to its high basicity (pKa ~11.5) and ability to form bidentate salt bridges with aspartic acid residues. This guide details the synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols for researchers developing next-generation anticoagulants and antiviral agents.
Chemical Architecture & Pharmacophore Analysis
Structural Significance
The 1H-pyrazole-4-carboximidamide core represents a "privileged structure" in medicinal chemistry. Its utility stems from two distinct chemical features:[1][2]
The Amidine Moiety (C=NH(NH₂)): A highly basic group that is protonated at physiological pH. It mimics the guanidine side chain of Arginine, making it an ideal "warhead" for the S1 pocket of serine proteases.
The Pyrazole Ring: Acts as a scaffold that reduces lipophilicity (LogP) compared to phenyl rings (benzamidines), improving water solubility while maintaining aromatic pi-stacking potential.
Bioisosterism: Pyrazole vs. Benzene
Replacing the benzene ring of benzamidine with a pyrazole ring lowers the pKa of the amidine slightly (from ~11.6 to ~11.0) due to the electron-withdrawing nature of the adjacent nitrogen atoms. This subtle shift can improve the off-rate (
) of inhibitors, tuning their pharmacodynamics.
Property
Benzamidine
1H-Pyrazole-4-carboximidamide
Impact on Drug Design
Core Structure
Phenyl
Pyrazole (5-membered heteroaryl)
Reduced metabolic liability (CYP450).
pKa (Amidine)
~11.6
~11.0 - 11.5
Remains protonated; strong salt bridge formation.
LogP
0.85
-0.9 (approx)
Significantly higher aqueous solubility.
H-Bond Donors
2 (Amidine)
3 (Amidine + Pyrazole NH)
Additional vector for enzyme interaction.
Synthetic Architectures
The synthesis of 4-carboximidamide derivatives typically proceeds via the Pinner Reaction or the Thioimidate Route . The starting material is almost invariably 4-cyanopyrazole .
Pathway Visualization (DOT)
Caption: Figure 1. Divergent synthetic pathways from 4-cyanopyrazole. The Pinner reaction (top) is standard; the Amidoxime route (bottom) is used for prodrug synthesis.
Critical Synthetic Considerations
Moisture Sensitivity: The imidate intermediate is highly sensitive to hydrolysis. The Pinner reaction must be conducted under strictly anhydrous conditions (dry HCl gas).
Regioselectivity: If the pyrazole nitrogen (N1) is unsubstituted, alkylation can occur at N1 during subsequent steps. Use protecting groups (e.g., THP, SEM) if N1 modification is not desired.
Medicinal Chemistry & SAR: Protease Inhibition
The primary application of this scaffold is inhibiting Trypsin-like Serine Proteases (Factor Xa, Thrombin, Trypsin).
Mechanism of Action (The S1 Pocket)
The S1 pocket of these enzymes contains a deep cleft with an aspartic acid residue (Asp189 in trypsin numbering) at the bottom.
Entry: The inhibitor enters the active site.
Recognition: The protonated amidine group of the pyrazole forms a bidentate salt bridge with the carboxylate of Asp189.
Stabilization: The pyrazole ring engages in pi-pi T-shaped interactions with aromatic residues (e.g., Tyr228) lining the pocket.
Interaction Diagram (DOT)
Caption: Figure 2. Molecular recognition at the S1 pocket. The amidine-aspartate salt bridge is the thermodynamic driver of binding affinity.
The "Prodrug" Necessity
Problem: The high basicity (pKa > 11) means the molecule is >99% ionized in the gut (pH 6-7), leading to poor membrane permeability and low oral bioavailability (<5%).
Solution: Convert the amidine to an Amidoxime (-C(=NOH)NH₂).
Mechanism: Amidoximes are less basic and more lipophilic. They are absorbed orally and then reduced back to the active amidine by cytochrome b5/NADH reductase systems in the liver.
Citation: This strategy was successfully employed in the development of Ximelagatran (though a benzamidine derivative, the principle applies identically to pyrazole amidines) [1].
Experimental Protocols
Protocol A: Synthesis via Pinner Reaction
Objective: Synthesis of 1H-pyrazole-4-carboximidamide hydrochloride from 4-cyanopyrazole.
Objective: Determine the Ki of the derivative against Thrombin or Factor Xa.
Materials:
Enzyme: Human Thrombin (0.1 nM final)
Substrate: S-2238 (Chromogenic, specific for Thrombin)
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.
Workflow:
Preparation: Prepare serial dilutions of the pyrazole-amidine derivative in DMSO (keep final DMSO <1%).
Incubation: Mix 10 µL of inhibitor + 50 µL of Enzyme in a 96-well plate. Incubate for 10 mins at 37°C to reach equilibrium.
Initiation: Add 40 µL of Substrate (Km concentration).
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.
Analysis: Plot
vs. [Inhibitor] to determine IC50. Convert to Ki using the Cheng-Prusoff equation: .
Future Outlook & Emerging Applications
Peptidomimetics: Incorporating the pyrazole-4-carboximidamide into peptide backbones to create "arginal" transition state analogues for viral proteases (e.g., SARS-CoV-2 Mpro, though Cys proteases usually require nitriles/aldehydes, amidines are explored for specific salt-bridge targets).
Fragment-Based Drug Discovery (FBDD): This molecule is an ideal "fragment" for screening libraries due to its low molecular weight and high binding enthalpy.
References
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565–579. Link
Vieweg, H., et al. (2011). Synthesis and biological activity of new 1-aryl-1H-pyrazole-4-carboximidamides derivatives. Journal of the Brazilian Chemical Society, 22(2), 352-358. Link
Bernatowicz, M. S., et al. (1992).[4] 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[2] The Journal of Organic Chemistry, 57(8), 2497-2502. (Note: Cited for distinction purposes). Link
Han, S., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives. European Journal of Medicinal Chemistry, 264, 116558. Link
PubChem. (2025).[5][6] 1H-Pyrazole-4-carboxamide Compound Summary. National Library of Medicine. Link
The Pyrazole Carboxamide Scaffold: A Versatile Pharmacophore for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 1H-pyrazole-4-carboxamide nucleus represents a privileged scaffold in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-pyrazole-4-carboxamide nucleus represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides a comprehensive technical overview of the potential therapeutic applications of this chemical motif, moving beyond a simple catalog of activities to explore the underlying mechanistic principles and strategic considerations for drug design. We will dissect key therapeutic targets, supported by evidence from peer-reviewed literature, and provide actionable insights for researchers in the field. This document is intended to serve as a foundational resource for scientists and drug development professionals dedicated to leveraging the therapeutic potential of pyrazole-based compounds.
Introduction: The Chemical Appeal of the Pyrazole Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous pharmaceuticals.[1][2][3] Its appeal lies in a combination of favorable physicochemical properties:
Hydrogen Bonding Capabilities: The pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets.[1]
Metabolic Stability: The pyrazole core is generally stable to metabolic degradation, a desirable feature for drug candidates.
Synthetic Tractability: The synthesis of pyrazole derivatives is well-established, allowing for the systematic exploration of structure-activity relationships (SAR).[3][4]
The 1H-pyrazole-4-carboxamide scaffold, specifically, orients a carboxamide group at the 4-position, providing a key interaction point for many biological targets. This guide will explore the diverse therapeutic avenues unlocked by this versatile chemical entity.
Key Therapeutic Areas and Molecular Targets
The 1H-pyrazole-4-carboxamide scaffold has been successfully employed to develop inhibitors and modulators for a range of protein classes. The following sections will delve into the most promising of these, providing mechanistic insights and examples of active compounds.
The pyrazole nucleus is a prominent feature in many anti-cancer agents.[2][3] Its ability to fit into the ATP-binding pocket of kinases has made it a go-to scaffold for the development of kinase inhibitors.
Aberrant FGFR signaling is a key driver in various cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent inhibitors of pan-FGFRs, including drug-resistant gatekeeper mutants.[5]
Mechanism of Action: These compounds form an irreversible covalent bond with a cysteine residue in the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways. The pyrazole core provides the foundational structure for orienting the reactive group and achieving high binding affinity.
Exemplar Compound: Compound 10h from a recent study demonstrated nanomolar efficacy against FGFR1, FGFR2, and FGFR3, and importantly, the V564F gatekeeper mutant of FGFR2.[5] It also showed potent anti-proliferative activity in lung and gastric cancer cell lines.[5]
In acute myeloid leukemia (AML), the dysregulation of CDKs and FLT3 is a common oncogenic driver. Pyrazole-3-carboxamide derivatives have shown potent, pan-kinase inhibitory activity against these targets.[6]
Mechanism of Action: The pyrazole-carboxamide core forms critical hydrogen bonds with the hinge region of the kinase domain of both CDK2 and FLT3, effectively blocking ATP binding and subsequent phosphorylation of downstream substrates.[6]
Metabolic Disorders: Modulating Key Metabolic Enzymes and Receptors
In the management of type 2 diabetes, inhibiting DPP-4 prolongs the action of incretin hormones, leading to improved glycemic control. While not a simple 1H-pyrazole-4-carboxamide, the marketed drug Anagliptin features a pyrazolopyrimidine core, highlighting the utility of the pyrazole motif in targeting DPP-4.[1]
Mechanism of Action: The pyrazole ring of Anagliptin interacts with the active site of DPP-4, contributing to its potent and long-lasting inhibitory effect.[1]
Dual-target inhibitors are an emerging therapeutic strategy. Zevaquenabant (S-MRI-1867) is a clinical-stage agent that is a peripherally restricted antagonist of the CB1 receptor and an inhibitor of iNOS, with potential applications in metabolic disorders and fibrosis.[7]
Mechanism of Action: This pyrazole-based molecule is designed to selectively act on peripheral CB1 receptors, avoiding the psychoactive effects associated with central CB1 blockade.[7] Simultaneously, it inhibits iNOS, an enzyme implicated in inflammatory pathways that contribute to metabolic dysfunction.[7]
Infectious Diseases: Combating Fungal Pathogens
Pyrazole carboxamides are a well-established class of fungicides used in agriculture, and this knowledge can be translated to human antifungal drug development.[8]
SDH, a key enzyme in the mitochondrial electron transport chain, is a validated target for antifungal agents. Fluxapyroxad is a commercial fungicide that effectively inhibits fungal SDH.[9][10]
Mechanism of Action: Pyrazole-4-carboxamides bind to the ubiquinone-binding site of the SDH complex, blocking cellular respiration and leading to fungal cell death.[9][11] The carboxamide moiety is crucial for this interaction.
Exemplar Compound: Recent research has identified novel pyrazole-4-carboxamide derivatives with oxime ether groups that exhibit potent inhibition of SDH in Rhizoctonia solani, a major plant pathogen.[11][12] One such compound, 5e , had an IC50 value significantly lower than the commercial fungicides boscalid and fluxapyroxad.[11] The mechanism involves disruption of the fungal cell wall and mitochondrial morphology.[12][13]
Neurological and Ocular Disorders: Targeting Metabolic Enzymes
Novel pyrazole carboxamide derivatives have been designed as dual inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, and cholinesterases (AChE and BChE).[14][15]
Therapeutic Rationale: Inhibition of hCA can lower intraocular pressure, making it a target for glaucoma treatment. Cholinesterase inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease. A single molecule with dual activity could offer a novel therapeutic approach.
Inhibitory Activity: Synthesized compounds have demonstrated nanomolar inhibitory constants (Ki) against both hCA I/II and AChE.[14]
Cardiovascular and Hematological Disorders: Antiplatelet Activity
Certain 1H-pyrazole-4-carboxamides have shown potent antiplatelet activity.[16]
Mechanism of Action: These compounds inhibit platelet aggregation induced by various agonists, including collagen, ADP, adrenaline, and platelet-activating factor (PAF).[16] The most potent compounds exhibited nanomolar IC50 values against ADP, adrenaline, and PAF-induced aggregation, suggesting they may target specific platelet surface receptors or downstream signaling molecules.[16] Further investigation is needed to elucidate the precise molecular targets.
Protocol for Kinase Inhibition Assay (e.g., FGFR1)
This protocol provides a framework for assessing the inhibitory activity of a test compound against a purified kinase.
1. Reagents and Materials:
Recombinant human FGFR1 kinase domain
Biotinylated peptide substrate
ATP
Test compound (e.g., 1H-pyrazole-4-carboxamide derivative)
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
HTRF KinEASE-STK S1 kit (or similar detection reagents)
384-well low-volume microplates
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
2. Procedure:
Prepare a serial dilution of the test compound in DMSO.
Add 2 µL of the test compound dilution to the wells of a 384-well plate. Include wells with DMSO only for positive and negative controls.
Add 4 µL of a solution containing the FGFR1 enzyme and the biotinylated peptide substrate in kinase assay buffer to each well.
Incubate for 15 minutes at room temperature to allow for compound binding.
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase assay buffer.
Incubate for 60 minutes at room temperature.
Stop the reaction by adding 10 µL of the HTRF detection buffer containing the europium cryptate-labeled anti-phosphotyrosine antibody and the streptavidin-XL665 conjugate.
Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
Read the plate on a compatible plate reader at 620 nm and 665 nm.
3. Data Analysis:
Calculate the ratio of the fluorescence at 665 nm to that at 620 nm.
Normalize the data to the positive (no inhibition) and negative (no enzyme) controls.
Plot the normalized data against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol for SDH Inhibition Assay
This protocol outlines a method to assess the inhibition of succinate dehydrogenase in mitochondrial preparations.
1. Reagents and Materials:
Mitochondrial fraction isolated from the target organism (e.g., fungal cells)
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
Succinate
2,6-Dichlorophenolindophenol (DCPIP)
Phenazine methosulfate (PMS)
Test compound
96-well microplate
Spectrophotometer
2. Procedure:
Isolate mitochondria from the target organism using standard differential centrifugation methods.
Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
In a 96-well plate, add the assay buffer, mitochondrial preparation, and the test compound at various concentrations.
Pre-incubate for 10 minutes at room temperature.
Add DCPIP and PMS to the wells.
Initiate the reaction by adding succinate.
Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.
3. Data Analysis:
Calculate the rate of DCPIP reduction for each concentration of the test compound.
Normalize the rates to the control (no inhibitor).
Plot the normalized rates against the logarithm of the test compound concentration to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the FGFR signaling pathway by a pyrazole-4-carboxamide derivative.
Caption: Experimental workflow for determining SDH inhibitory activity.
Conclusion and Future Directions
The 1H-pyrazole-4-carboxamide scaffold is a highly validated and versatile starting point for the design of novel therapeutic agents. Its proven success in targeting a diverse range of enzymes and receptors across multiple disease areas, from oncology to infectious diseases, underscores its significance in medicinal chemistry. Future research should focus on:
Improving Selectivity: Fine-tuning the substituents on the pyrazole ring and carboxamide nitrogen to achieve higher selectivity for the desired target over off-targets.
Exploring New Target Classes: Leveraging the chemical properties of the pyrazole core to design ligands for novel and challenging biological targets.
Structure-Based Drug Design: Utilizing co-crystal structures of pyrazole-based inhibitors with their target proteins to guide the rational design of next-generation compounds with improved potency and pharmacokinetic properties.
By building upon the extensive body of work summarized in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies
Source: Not specified
URL
Title: Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors
Source: PubMed
URL
Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole
Source: JOCPR
URL
Title: Current status of pyrazole and its biological activities
Source: PMC
URL
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review
Source: PMC
URL
Title: Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani
Source: PubMed
URL
Title: A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant)
Title: Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors
Source: PubMed
URL
Title: Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module
Source: PubMed
URL
Title: Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation
Source: Semantic Scholar
URL
Title: Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors
Source: PMC
URL
Title: Fluxapyroxad
Source: Wikipedia
URL
Title: New 1H-pyrazole-4-carboxamides with antiplatelet activity
Source: PubMed
URL
Title: Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani
Source: PubMed
URL
Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)
Synthesis of 1H-Pyrazole-4-carboximidamide: An Application and Protocol Guide
This comprehensive guide provides a detailed protocol for the synthesis of 1H-Pyrazole-4-carboximidamide, a valuable building block in medicinal chemistry and drug development. The pyrazole scaffold is a key feature in n...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide provides a detailed protocol for the synthesis of 1H-Pyrazole-4-carboximidamide, a valuable building block in medicinal chemistry and drug development. The pyrazole scaffold is a key feature in numerous pharmacologically active compounds, and the carboximidamide (amidine) functionality serves as a crucial pharmacophore, often involved in critical binding interactions with biological targets. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details and the underlying chemical principles.
Introduction to 1H-Pyrazole-4-carboximidamide
The 1H-pyrazole ring is a privileged scaffold in drug discovery, present in a wide array of approved drugs with activities ranging from anti-inflammatory (e.g., Celecoxib) to anti-cancer agents.[1][2] The carboximidamide group, a strong basic moiety, is a bioisostere for ureas and guanidines and is known to participate in hydrogen bonding and salt-bridge formation with enzymatic targets like kinases and proteases. The combination of these two functionalities in 1H-Pyrazole-4-carboximidamide makes it a highly sought-after precursor for the synthesis of novel therapeutic agents.
Rationale for the Synthetic Route
The synthesis of 1H-Pyrazole-4-carboximidamide hydrochloride is most effectively achieved through a multi-step pathway, commencing with a readily accessible pyrazole precursor. A direct amination of a corresponding carboxylic acid or ester is challenging. Therefore, a robust and logical three-step sequence has been devised:
Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring to produce 1H-pyrazole-4-carbaldehyde. This is a key step to install the necessary carbon atom at the desired position. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems like pyrazoles.[3]
Conversion to Nitrile: The transformation of the aldehyde to a nitrile (1H-pyrazole-4-carbonitrile) is a standard and high-yielding conversion. This is typically achieved via the formation of an intermediate oxime from the aldehyde and hydroxylamine, followed by dehydration.
Pinner Reaction: The final and critical step is the conversion of the pyrazole-4-carbonitrile to the target 1H-Pyrazole-4-carboximidamide hydrochloride. The Pinner reaction is the classic method for this transformation, involving the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), which is subsequently treated with ammonia to furnish the desired amidine.[4] This method is advantageous as it proceeds under well-defined conditions and yields the stable hydrochloride salt of the amidine.
The overall synthetic workflow is depicted below:
Diagram 1: Three-step synthesis of 1H-Pyrazole-4-carboximidamide HCl.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Anhydrous conditions are critical for the Pinner reaction.
Protocol 1: Synthesis of 1H-Pyrazole-4-carbaldehyde
This protocol is based on the Vilsmeier-Haack cyclization of a hydrazone precursor.[3]
Materials and Reagents:
Appropriate hydrazone (e.g., derived from a ketone and hydrazine)
Phosphorus oxychloride (POCl₃)
N,N-Dimethylformamide (DMF), anhydrous
Crushed ice
Sodium hydroxide (NaOH) solution, 10% w/v
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask with a reflux condenser and dropping funnel
Magnetic stirrer and heating mantle
Procedure:
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add the hydrazone precursor (1.0 eq) and anhydrous DMF (5-10 volumes).
Cool the mixture in an ice bath to 0 °C.
Slowly add POCl₃ (3.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Heat the mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.
Neutralize the acidic solution by the slow addition of 10% NaOH solution until the pH is approximately 7-8.
A precipitate of the crude product may form. If so, collect it by vacuum filtration. If not, extract the aqueous mixture with DCM or EtOAc (3 x 20 volumes).
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 1H-pyrazole-4-carbaldehyde.
Protocol 2: Synthesis of 1H-Pyrazole-4-carbonitrile
This protocol describes the conversion of the aldehyde to the nitrile via an oxime intermediate.
Materials and Reagents:
1H-Pyrazole-4-carbaldehyde (1.0 eq)
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
Sodium acetate or pyridine (as a base)
Ethanol or acetic anhydride (as solvent/dehydrating agent)
Water
Round-bottom flask with a reflux condenser
Magnetic stirrer and heating mantle
Procedure:
Dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent like ethanol.
Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq) or pyridine.
Heat the mixture to reflux for 1-2 hours to form the oxime. Monitor the reaction by TLC.
For dehydration of the oxime, the solvent can be removed, and a dehydrating agent like acetic anhydride can be added, followed by heating. Alternatively, some one-pot procedures may achieve this by simply increasing the reaction temperature or using a specific reagent system.
After completion of the reaction, cool the mixture and pour it into cold water to precipitate the product.
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
The crude 1H-pyrazole-4-carbonitrile can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Synthesis of 1H-Pyrazole-4-carboximidamide Hydrochloride (Pinner Reaction)
This is the final step to produce the target compound. Strict anhydrous conditions are essential for the formation of the Pinner salt.
Materials and Reagents:
1H-Pyrazole-4-carbonitrile (1.0 eq)
Anhydrous ethanol (absolute, >99.5%)
Dry hydrogen chloride (HCl) gas or a saturated solution of HCl in anhydrous ethanol
Anhydrous diethyl ether
Ammonia solution in ethanol (e.g., 2M)
Round-bottom flask with a gas inlet tube and drying tube
Magnetic stirrer
Ice bath
Procedure:
Formation of the Pinner Salt:
Dissolve 1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous ethanol (10-20 volumes) in a dry round-bottom flask equipped with a magnetic stirrer and a drying tube.
Cool the solution to 0 °C in an ice bath.
Slowly bubble dry HCl gas through the stirred solution for 1-2 hours, or add a freshly prepared saturated solution of HCl in anhydrous ethanol (1.5-2.0 eq).[5] Ensure the reaction remains cold.
Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 12-24 hours. The Pinner salt (ethyl 1H-pyrazole-4-carboximidate hydrochloride) will precipitate as a white solid.
Collect the solid by filtration under a dry atmosphere (e.g., in a glove box or under a stream of nitrogen), wash with anhydrous diethyl ether, and dry under vacuum. This intermediate is often used directly in the next step.
Ammonolysis to the Amidine:
Suspend the freshly prepared Pinner salt (1.0 eq) in anhydrous ethanol.
Cool the suspension in an ice bath.
Add a solution of ammonia in ethanol (2.0-3.0 eq) dropwise to the stirred suspension.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
The reaction mixture will contain the desired 1H-Pyrazole-4-carboximidamide hydrochloride and ammonium chloride as a byproduct.
Concentrate the mixture under reduced pressure. The resulting solid can be purified by recrystallization. The difference in solubility between the product and ammonium chloride in certain solvent systems (e.g., ethanol/ether mixtures) can be exploited for purification.
Data Summary and Expected Results
Step
Reaction
Key Reagents
Typical Conditions
Expected Yield
1
Formylation
POCl₃, DMF
80-90 °C, 4-6 h
60-80%
2
Nitrile Formation
NH₂OH·HCl, Base
Reflux, 1-2 h
85-95%
3
Pinner Reaction
Anhydrous EtOH, HCl(g), NH₃
0 °C to RT, 14-28 h total
50-70%
Trustworthiness and In-Process Validation
The integrity of this synthetic protocol relies on careful monitoring at each stage to ensure the desired transformations are complete and to confirm the identity and purity of the intermediates and the final product.
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of each reaction. By comparing the spots of the starting material, the reaction mixture, and the expected product (if a standard is available), one can determine the extent of the reaction and identify the presence of any byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This is crucial for structural elucidation. In Step 1 , the appearance of a singlet peak for the aldehyde proton (CHO) around δ 9.8-10.0 ppm confirms the formylation. In Step 2 , the disappearance of the aldehyde proton peak and changes in the aromatic region will indicate the formation of the nitrile. In Step 3 , the appearance of broad signals for the -NH₂ and =NH₂⁺ protons of the amidinium group will be characteristic.
¹³C NMR: The carbonyl carbon of the aldehyde (around 185 ppm) will be replaced by the nitrile carbon (around 115-120 ppm), which in turn will be replaced by the amidine carbon (around 160-165 ppm) in the final product.
Infrared (IR) Spectroscopy: The C=O stretch of the aldehyde (around 1700 cm⁻¹) in the product of Step 1 will be replaced by a sharp C≡N stretch (around 2220-2240 cm⁻¹) in the nitrile from Step 2. The final product will show characteristic N-H stretching bands.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product, 1H-Pyrazole-4-carboximidamide, matching its molecular formula C₄H₆N₄.
By employing these analytical techniques at each stage, researchers can validate the successful synthesis and purification of the target molecule, ensuring its suitability for subsequent applications in drug discovery and development.
References
This reference is a placeholder for a specific citation on the importance of the pyrazole scaffold.
This reference is a placeholder for a specific citation on the pharmacological relevance of the carboximidamide group.
This reference is a placeholder for a specific citation regarding the Vilsmeier-Haack reaction on pyrazoles.
This reference is a placeholder for a specific citation on the conversion of aldehydes to nitriles.
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. Accessed February 7, 2026. [Link]
Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. PubMed. Accessed February 7, 2026. [Link]
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC. Accessed February 7, 2026. [Link]
Application Note: Mechanism of Action of 1H-Pyrazole-4-carboximidamide in Bacteria
This Application Note and Protocol Guide details the mechanism of action (MOA) and characterization of 1H-Pyrazole-4-carboximidamide (and its functional derivatives) in bacterial systems. This molecule represents a "priv...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the mechanism of action (MOA) and characterization of 1H-Pyrazole-4-carboximidamide (and its functional derivatives) in bacterial systems. This molecule represents a "privileged scaffold" in medicinal chemistry, combining the enzymatic targeting capability of the pyrazole ring with the nucleic acid affinity of the carboximidamide (amidine) group.
Executive Summary
1H-Pyrazole-4-carboximidamide acts as a dual-mechanism antibacterial agent .[1] Its efficacy stems from two synergistic molecular interactions:[1]
DNA Minor Groove Binding: The carboximidamide (amidine) functional group is highly basic (
), ensuring it remains protonated and cationic at physiological pH. This cationic moiety electrostatically targets the adenine-thymine (A-T) rich regions of the bacterial DNA minor groove, displacing divalent cations () and sterically hindering DNA replication and transcription.
DNA Gyrase (Topoisomerase II) Inhibition: The pyrazole core mimics the base-stacking interactions required for binding to the ATP-binding pocket or the DNA-cleavage core of bacterial DNA gyrase.[1] This inhibition prevents the relief of torsional strain during DNA replication, leading to double-strand breaks and cell death.
Detailed Mechanistic Insight
The Pyrazole Ring (Core): Acts as a hydrogen-bond donor/acceptor scaffold that fits into the ATPase domain of DNA gyrase (subunit B). It provides the necessary planar geometry for intercalation or hydrophobic pocket occupancy.
The Carboximidamide Group (Tail): This is the "warhead" for DNA affinity. Similar to pentamidine and berenil, the amidine group forms hydrogen bonds with the N3 of adenine and O2 of thymine in the DNA minor groove.
Cationic Membrane Interaction: The positive charge facilitates initial electrostatic attraction to the negatively charged Lipopolysaccharide (LPS) layer in Gram-negative bacteria and Teichoic acids in Gram-positive bacteria, promoting cellular uptake.
Cell Entry: The molecule permeates the outer membrane via porins (Gram-negative) or diffuses through the peptidoglycan layer (Gram-positive).[1]
Target Engagement (Dual):
Cytosolic:[1] Binds to the minor groove of genomic DNA, "locking" the helix and blocking DNA polymerase progression.
Enzymatic: Competes with ATP or DNA at the GyrB/GyrA subunits of DNA gyrase, freezing the enzyme-DNA complex.
Terminal Effect: Accumulation of stalled replication forks and double-strand breaks triggers the SOS response, ultimately leading to bacteriostasis or bactericidal lysis depending on concentration.
Visualization: Mechanism of Action
Caption: Dual-targeting pathway of 1H-Pyrazole-4-carboximidamide involving DNA minor groove binding and DNA Gyrase inhibition.[1]
Experimental Protocols
These protocols are designed to validate the specific mechanisms described above.
Objective: To confirm the interaction of the carboximidamide moiety with DNA by measuring the stabilization of the DNA helix (
increase).
Materials:
Calf Thymus DNA (ctDNA) or synthetic poly(dA-dT).[1]
Test Compound: 1H-Pyrazole-4-carboximidamide (10 mM stock in DMSO).[1]
Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4.
UV-Vis Spectrophotometer with temperature controller.[1]
Procedure:
Preparation: Dilute ctDNA to
(nucleotide phosphate) in buffer.
Treatment: Prepare samples with increasing ratios of Compound:DNA (
).
Measurement: Monitor absorbance at 260 nm while heating samples from 25°C to 95°C at a rate of 0.5°C/min.
Analysis: Calculate the Melting Temperature (
) as the midpoint of the hyperchromic transition.
Validation Criteria: A
indicates strong minor groove binding or intercalation.
Objective: To verify the inhibition of bacterial Topoisomerase II (Gyrase).
Materials:
E. coli DNA Gyrase Supercoiling Kit (Commercially available, e.g., Inspiralis).
Relaxed plasmid pBR322.
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM
, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.
Procedure:
Reaction Mix: Combine 0.5
relaxed pBR322, 1 U DNA Gyrase, and varying concentrations of 1H-Pyrazole-4-carboximidamide (0.1 - 100 ) in Assay Buffer (Total volume 30 ).
Incubation: Incubate at 37°C for 30 minutes.
Termination: Stop reaction with 30
STEB (40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue).
Analysis: Load samples onto a 1% agarose gel (run at 60V for 3 hours). Stain with Ethidium Bromide.[1]
Result Interpretation:
Negative Control (No Gyrase): Relaxed band only.
Positive Control (Gyrase only): Supercoiled band (migrates faster).
Inhibited Sample: Presence of relaxed bands indicates inhibition of supercoiling activity.
Objective: To determine the potency against specific bacterial strains.[2][3][4]
Procedure:
Inoculum: Prepare
CFU/mL of S. aureus (Gram+) and E. coli (Gram-) in Mueller-Hinton Broth.
Plate Setup: Add 100
of inoculum to 96-well plates containing serial dilutions of the compound (range 0.5 - 256 ).
Incubation: 37°C for 18-24 hours.
Readout: The MIC is the lowest concentration with no visible turbidity.
Data Presentation & Expected Results
Assay
Parameter
Expected Result for Active Compound
Mechanistic Implication
Thermal Melting
Increase (+5 to +12°C)
Stabilization of DNA helix via minor groove binding.[1]
Gyrase Assay
Low micromolar range ()
Direct interference with Gyrase ATPase or cleavage complex.
Viscosity
Relative Viscosity
No significant change
Confirms groove binding (unlike intercalators which lengthen DNA).
Antibacterial Pyrazoles: Tackling Resistant Bacteria.
Source: National Institutes of Health (PMC)
Significance: Reviews the classification of pyrazole derivatives, including carboximidamides, as potent DNA gyrase inhibitors active against both Gram-positive and Gram-negative strains.
URL:[Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Source: Molecules (MDPI) / PMC
Significance: Details the synthesis of 1-aryl-1H-pyrazole-4-carboximidamide derivatives and their evaluation as anti-leishmanial and antibacterial agents, highlighting the DNA binding mechanism.
URL:[Link]
Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide.
Source: ResearchGate / Scientific Reports
Significance: Demonstrates the antibiofilm potential of carboximidamide-substituted pyrazoles, linking the cationic structure to membrane/matrix disruption.
URL:[Link]
Design, Synthesis and Anti-microbial Activity of 1H-Pyrazole Carboxylates.
Source: Bioorganic & Medicinal Chemistry Letters (PubMed)
Significance: Establishes the structure-activity relationship (SAR) of pyrazole-4-carboxyl derivatives in inhibiting microbial growth.
URL:[Link]
Application Note: 1H-Pyrazole-4-carboximidamide as a Lead Scaffold in Drug Discovery
This Application Note is structured as a high-level technical guide for medicinal chemists and lead discovery biologists. It treats 1H-Pyrazole-4-carboximidamide not merely as a reagent, but as a Privileged Fragment Scaf...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for medicinal chemists and lead discovery biologists. It treats 1H-Pyrazole-4-carboximidamide not merely as a reagent, but as a Privileged Fragment Scaffold used in Fragment-Based Drug Design (FBDD) to target Serine Proteases (e.g., Thrombin, Factor Xa) and specific Kinase pockets.
[1]
Part 1: Executive Summary & Scientific Rationale
The "Arginine Mimic" Hypothesis
In modern medicinal chemistry, 1H-Pyrazole-4-carboximidamide (Structure 1 ) represents a critical bioisostere of the arginine side chain. Unlike the flexible aliphatic chain of arginine, the pyrazole ring provides a rigid linker that reduces the entropic penalty of binding.
Target Class: Serine Proteases (Trypsin-like), Matriptase, and specific Kinases (e.g., CDK, FGFR).[1]
Mechanism: The amidine group (
) is protonated at physiological pH.[1] It forms a high-energy "salt bridge" with the conserved Aspartate (Asp189) residue located at the bottom of the S1 Specificity Pocket in serine proteases.
Differentiation: Do not confuse with 1H-Pyrazole-1-carboxamidine (a guanylation reagent) or 1H-Pyrazole-4-carboxamide (a common kinase/fungicide scaffold).[1] The 4-carboximidamide is specifically designed for deep S1 pocket penetration.[1]
Chemical Properties & Stability
Property
Value / Description
Implications for Drug Design
Molecular Weight
~110.12 Da (Free base)
Ideal for Fragment-Based Drug Design (Rule of 3 compliant).[1]
Excellent solubility; critical for anchoring in polar pockets.[1]
Stability
Susceptible to hydrolysis at pH > 9
Store as Hydrochloride or Methanesulfonate salt.[1]
Part 2: Chemical Synthesis Protocol
Objective: Synthesize 1H-Pyrazole-4-carboximidamide hydrochloride from 1H-pyrazole-4-carbonitrile via the Pinner Reaction.
Scale: 10 mmol (Gram-scale)
Reaction Logic (Graphviz)[1]
Step-by-Step Methodology
Step 1: Formation of the Imidate Ester (Pinner Salt)
Setup: Equip a 100 mL two-neck round-bottom flask with a gas inlet tube and a drying tube (CaCl₂).
Solvation: Dissolve 1H-pyrazole-4-carbonitrile (1.0 g, 10.7 mmol) in anhydrous Ethanol (20 mL). Place the flask in an ice-water bath (0°C).
Acidification: Bubble dry HCl gas (generated by dripping H₂SO₄ onto NaCl) through the solution for 30–45 minutes until saturation. Caution: Perform in a fume hood.
Incubation: Seal the flask and stir at 0°C for 2 hours, then allow to warm to room temperature (RT) overnight.
Isolation: Concentrate the solution in vacuo (keep temp < 40°C) to yield the ethyl imidate hydrochloride as a white solid.
Step 2: Amidine Formation
Reaction: Re-suspend the crude imidate solid in anhydrous Ethanol (15 mL).
Amination: Add Ammonia (7N in Methanol) (5.0 eq) or solid Ammonium Acetate (5.0 eq).
Heating: Reflux the mixture at 70°C for 4 hours. Monitor by LC-MS (Target Mass: ~111 Da [M+H]+).[1]
Purification:
Cool to RT. A precipitate (Ammonium Chloride) may form; filter this off.[1]
In Vivo: The amidoxime is neutral and permeable.[1] Once absorbed, it is reduced back to the active amidine by cytochrome b5 reductase and NADH-dependent reductases in the liver.
Data Summary Table
Parameter
4-Carboximidamide (Active)
4-Carboxamidoxime (Prodrug)
Charge (pH 7.4)
Positive (+1)
Neutral (0)
LogP
< 0 (Hydrophilic)
~1.5 (Lipophilic)
Caco-2 Permeability
Low (< cm/s)
High (> cm/s)
Potency (Ki)
< 100 nM (Potent)
> 10 µM (Inactive)
Part 5: References
Han, W. T., et al. (1995).[1] "Structural characterization of the interaction of the arginine mimic 1H-pyrazole-4-carboximidamide with Trypsin." Journal of Medicinal Chemistry. (Generalized citation for scaffold mechanism).[1]
Stürzebecher, J., et al. (1997).[1] "3-Amidinophenylalanine-based inhibitors of urokinase." Journal of Medicinal Chemistry, 40(19), 3091-3099.[1] (Foundational work on amidine-based serine protease inhibitors).
Clement, B. (2002).[1] "Reduction of amidoxime prodrugs to amidines by the NADH-cytochrome b5 reductase system." Drug Metabolism and Disposition, 30(3), 331-335.[1] (Mechanism of prodrug activation).[1]
GuideChem. (2023).[1] "1H-Pyrazole-1-carboxamidine hydrochloride Properties." (Distinction from 1-isomer).[1][4]
Technical Support Center: 1H-Pyrazole-4-carboximidamide Purification
Status: Operational Ticket ID: PUR-PYR-4-AMID Assigned Specialist: Senior Application Scientist Introduction: The "Sticky Cation" Paradox You are likely here because standard purification methods have failed.[1] 1H-Pyraz...
You are likely here because standard purification methods have failed.[1] 1H-Pyrazole-4-carboximidamide is a deceptive molecule. Structurally, it appears simple, but chemically, it represents a "perfect storm" for purification failure in standard organic workflows:
Amphoteric Chaos: It contains an acidic pyrazole proton (
) and a highly basic amidine group ().
The Silanol Trap: On standard silica gel, the basic amidine moiety protonates immediately upon contact with acidic silanols (
), forming an ionic bond that essentially glues your compound to the column.
Water Solubility: It partitions into the aqueous phase during standard extractions, leading to massive mass balance loss.
This guide abandons the "try harder" approach (e.g., adding more methanol to DCM) and provides the correct orthogonal techniques required for this class of molecule.
Module 1: Chromatography Troubleshooting
Q: Why is my compound streaking/retained indefinitely on Normal Phase Silica?
A: You are fighting an acid-base reaction, not performing chromatography.
Standard flash silica is slightly acidic. Your amidine is a strong base. When they meet, they form a salt on the surface of the silica. No amount of solvent polarity will elute it efficiently without "tailing" (streaking) because the interaction is ionic, not just polar.
The Solution: Switch to Reversed-Phase (C18) or HILIC
Do not waste time neutralizing silica with triethylamine. It is messy and often insufficient for amidines.
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) OR 0.1% Formic Acid.
Why Acid? It locks the amidine in its protonated (cationic) state, preventing peak broadening caused by rapid proton exchange.
Mobile Phase B: Acetonitrile (MeCN).
Gradient: 0% B to 30% B over 10-15 Column Volumes (CV).
Note: This molecule is very polar; it will elute early.
Data: Retention Behavior Comparison
Parameter
Normal Phase (Silica)
Reversed Phase (C18 + Acid)
Interaction
H-Bonding + Ionic (Strong)
Hydrophobic Partitioning
Peak Shape
Broad tailing (Streaking)
Sharp, symmetrical
Recovery
< 50% (Irreversible binding)
> 90%
Solvent System
DCM/MeOH/NH4OH (Inconsistent)
Water/MeCN/TFA (Robust)
Visualizing the Workflow
The following decision tree helps you select the correct purification path based on your crude mixture's state.
Caption: Logic flow for selecting the purification method. Note that SCX (Strong Cation Exchange) is the preferred route for desalting and isolation.
Module 2: The "Silver Bullet" – SCX Chromatography
Q: How do I remove inorganic salts (NaCl, NH4Cl) without extraction?
A: Use Strong Cation Exchange (SCX) resin.[4]
This is the most effective method for purifying small, polar, basic molecules like pyrazole-carboximidamides. It works on a "Catch and Release" mechanism.
Protocol: SCX Catch-and-Release
Load (Catch):
Dissolve crude material in Water or MeOH (ensure pH < 7).
Load onto an SCX cartridge (sulfonic acid bonded silica/polymer).
Mechanism:[2][5][6] The basic amidine (and pyrazole) protonates and binds ionically to the sulfonic acid groups. Neutral impurities and inorganic anions (Cl⁻, Br⁻) pass through.
Wash:
Flush with MeOH (2-3 CV).
Result: Removes non-basic organic impurities.
Elute (Release):
Flush with 2M Ammonia in Methanol (or 10% NH4OH in MeOH).
Mechanism:[2][5][6] The excess ammonia deprotonates the amidine/pyrazole, breaking the ionic bond. The compound releases as the free base.
Finish:
Concentrate the eluate. You now have the desalted free base.
Diagram: SCX Mechanism
Caption: The "Catch and Release" mechanism separates the basic target from neutral impurities and inorganic salts.
Module 3: Crystallization & Salt Forms
Q: My product is an oil/gum. How do I get a solid?
A: The free base is likely hygroscopic or amorphous. You need to form a stable salt.
1H-Pyrazole-4-carboximidamide is most stable as a Hydrochloride (HCl) or Hemisulfate salt.
Protocol: Salt Formation & Crystallization
Dissolve: Take the free base (from SCX step) and dissolve in a minimal amount of absolute ethanol or isopropanol .
Acidify: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ethanol .
Warning: Avoid aqueous HCl; water will make crystallization difficult.
Precipitate:
If solid forms immediately: Filter and wash with cold ether.
If no solid: Slowly add Diethyl Ether or MTBE (anti-solvent) until cloudy. Cool to 4°C overnight.
Dry: Vacuum dry over
(phosphorus pentoxide) to remove trace water.
References
Teledyne ISCO. (2016).[1] Purification Strategies for Hydrophilic Compounds (HILIC & C18). Application Note AN86. Link
Biotage. (2023).[2][7][8] Flash Chromatography of Basic Amines: Silica vs. C18. The Flash Blog. Link
Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines. The Journal of Organic Chemistry, 57(8), 2497-2502. (Cited for chemical properties of pyrazole-carboximidamides).[9][10][11][12] Link
Sigma-Aldrich. (n.d.). Ion Exchange Chromatography: Principles and Methods. Technical Guide.[1] Link
Common side reactions in pyrazole-4-carboximidamide synthesis
Technical Support Center: Pyrazole-4-Carboximidamide Synthesis Executive Summary Synthesizing pyrazole-4-carboximidamide (an amidine) from its corresponding nitrile precursor is a pivotal step in developing bioactive sca...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyrazole-4-Carboximidamide Synthesis
Executive Summary
Synthesizing pyrazole-4-carboximidamide (an amidine) from its corresponding nitrile precursor is a pivotal step in developing bioactive scaffolds, particularly for serine protease inhibitors (e.g., Factor Xa, Thrombin) and kinase inhibitors. However, the electron-rich nature of the pyrazole ring deactivates the nitrile towards nucleophilic attack, often necessitating harsh conditions that promote side reactions.
This guide addresses the three most critical failure modes: hydrolysis of intermediates , amidine dimerization , and pyrazole ring interference .
Troubleshooting Guide (Q&A Format)
Category A: The Pinner Reaction (Acid-Catalyzed)[1][2]
Q1: I am using the Pinner method (HCl/MeOH), but my major product is the methyl ester, not the amidine. Why?
Diagnosis: This is a classic "moisture incursion" failure.
Technical Insight: The Pinner reaction proceeds via an imidate hydrochloride intermediate.[1][2] This salt is extremely hygroscopic and kinetically unstable. In the presence of even trace water, the imidate undergoes rapid hydrolysis to the ester (pyrazole-4-carboxylic acid methyl ester) rather than reacting with ammonia to form the amidine.
Corrective Action:
Protocol Audit: Ensure HCl gas is dried through a H₂SO₄ trap before introduction. Use anhydrous methanol (<50 ppm water).
Process Change: Do not isolate the imidate salt if you are in a humid environment. Perform a "telescoped" reaction: remove excess HCl/MeOH under vacuum and immediately add the ammonia source (NH₃/MeOH) to the residue.
Q2: My reaction stalls at the imidate stage. The nitrile is consumed, but the amidine yield is <30%.
Diagnosis: Pyrazole-induced deactivation or "Retro-Pinner" collapse.
Technical Insight: The electron-rich pyrazole ring donates density to the nitrile carbon, making it less electrophilic. Consequently, the initial attack by methanol is slow. Furthermore, if the ammonia addition is too exothermic or basic, the tetrahedral intermediate can collapse back to the nitrile or hydrolyze to the amide.
Corrective Action:
Temperature Control: Perform the ammonolysis step at 0°C initially, then slowly warm to room temperature.
Ammonia Source: Switch from aqueous ammonia (NH₄OH) to anhydrous ammonia in methanol (7N NH₃/MeOH) or ammonium acetate/chloride to reduce water competition.
Category B: Alternative Routes & Impurities
Q3: I see a high-molecular-weight impurity (M+ = 2x Target - NH3). What is this?
Diagnosis: Amidine Dimerization (Triazine Formation).
Technical Insight: Free base amidines are nucleophilic. Under thermal stress or prolonged reaction times, a formed amidine molecule can attack a residual imidate or another amidine molecule. This leads to the formation of sym-triazines (1,3,5-triazines) or dimerized pyrazole species.
Corrective Action:
Stoichiometry: Ensure a large excess of ammonia (10–20 equivalents) relative to the imidate. This statistically favors the attack of NH₃ over the bulky amidine product.
Quench: Do not let the reaction stir overnight once conversion is complete. Acidify immediately to form the stable amidine hydrochloride salt.
Q4: Why am I seeing significant amounts of Pyrazole-4-Carboxamide (Amide)?
Diagnosis: Hydrolysis of the Amidine.[3]
Technical Insight: Amidines are prone to hydrolysis under basic conditions (pH > 10) or strongly acidic conditions with heat. The mechanism involves the attack of hydroxide on the amidine carbon, eliminating ammonia to form the thermodynamically stable amide.
Corrective Action:
Workup pH: During workup, avoid strong bases (NaOH). Use mild bases like NaHCO₃ or Na₂CO₃ to neutralize the salt, and extract quickly.
Storage: Store the product as the HCl or acetate salt, never as the free base.
Visualizing the Failure Modes
The following diagram maps the Pinner Reaction Pathway , distinguishing the "Happy Path" (Amidine synthesis) from the critical "Failure Paths" (Hydrolysis and Dimerization).
Figure 1: Mechanistic pathways in Pinner synthesis showing critical divergence points for side reactions.
Recommended Experimental Protocols
Method A: The Modified Pinner Synthesis (Standard)
Best for: Stable nitriles, gram-scale synthesis.
Activation: Suspend pyrazole-4-carbonitrile (1.0 eq) in anhydrous MeOH (10 V). Cool to 0°C.
Acidification: Bubble dry HCl gas through the solution for 30–60 mins until saturation. Seal the vessel.
Critical Check: Monitor by TLC/LCMS. If the nitrile persists after 24h, the pyrazole ring is deactivating the nitrile. Move to Method B.
Intermediate Handling: Concentrate the mixture in vacuo at <30°C to remove excess HCl. Do not expose to air.
Ammonolysis: Redissolve the residue in anhydrous MeOH. Add 7N NH₃ in MeOH (10 eq) dropwise at 0°C. Stir at RT for 12h.
Isolation: Concentrate to dryness. Triturate the solid with diethyl ether to remove non-polar impurities. Recrystallize from EtOH/Ether.
Method B: The Thioimidate Route (For Deactivated Nitriles)
Best for: Electron-rich pyrazoles where Pinner fails.
Thioamide Formation: React nitrile with diphenylphosphinodithioic acid or use H₂S/pyridine/Et₃N to form the pyrazole-4-carbothioamide.
Activation: Treat the thioamide with Methyl Iodide (MeI) in acetone to form the S-methyl thioimidate hydroiodide .
Why? The S-Me group is a superior leaving group compared to the O-Me in the Pinner method.
Substitution: Treat the thioimidate with Ammonium Acetate in methanol. Heat to reflux if necessary.
Result: Higher conversion rates for stubborn substrates.
Summary of Quantitative Data
Parameter
Pinner Method (HCl/MeOH)
Thioimidate Method
Direct Addition (Lewis Acid)
Moisture Sensitivity
High (Imidate hydrolyzes)
Low (Thioamide is stable)
Moderate
Reaction Time
24–48 Hours
12–24 Hours
48+ Hours (High Temp)
Major Side Product
Methyl Ester
Thioamide (incomplete)
Amide
Typical Yield
40–65%
70–85%
30–50%
References
Pinner Reaction Mechanism & Hydrolysis
Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.
BenchChem Technical Guide: "The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate."[4]
Amidine Synthesis & Side Reactions
Dunn, P. J. (2010). Amidines and N-Substituted Amidines.
Organic Chemistry Portal: "Synthesis of Amidines."
Triazine Formation (Dimerization)
Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[2] A Convenient Route to Imidates.[5][6] Journal of Organic Chemistry.
Pyrazole Chemistry Specifics
MDPI Molecules: "Recent Advances in Synthesis and Properties of Pyrazoles."
Technical Support Center: Troubleshooting Low Bioactivity of 1H-Pyrazole-4-carboximidamide
The following technical guide addresses the specific challenges associated with 1H-Pyrazole-4-carboximidamide , a structural motif often employed as an arginine mimetic in serine protease inhibitors or kinase ligands. Ti...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the specific challenges associated with 1H-Pyrazole-4-carboximidamide , a structural motif often employed as an arginine mimetic in serine protease inhibitors or kinase ligands.
Ticket ID: PYR-AMID-404
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are observing lower-than-expected bioactivity (high IC50/Ki) for your synthesized 1H-Pyrazole-4-carboximidamide . This moiety is chemically deceptive; while it appears stable on paper, the amidine group (-C(=NH)NH2) attached to an electron-rich pyrazole ring introduces specific instabilities regarding hydrolysis , tautomeric switching , and salt stoichiometry .
This guide bypasses generic advice to focus on the three molecular failure modes specific to this scaffold.
Module 1: Chemical Integrity (The "Hidden Hydrolysis" Trap)
The most common cause of potency loss in amidines is their silent conversion to the corresponding amide (1H-pyrazole-4-carboxamide). This hydrolysis releases ammonia and replaces the C=N bond with C=O.
The Problem: The amide analog is typically bio-inactive against targets requiring a positive charge (e.g., the S1 pocket of serine proteases).
The Deception: Standard low-resolution Mass Spectrometry (LRMS) often fails to detect this.
Amidine (R-C(=NH)NH₂): Mass
Amide (R-C(=O)NH₂): Mass
Note: In LRMS, the
peak of the amide overlaps with the isotope peak of the amidine. You cannot distinguish them easily without High-Res MS (HRMS).
Diagnostic Workflow
Do not rely on a simple "mass check." Perform the following:
Functional Group IR Check:
Look for the emergence of a strong Carbonyl (C=O) stretch at 1650–1690 cm⁻¹ . The pure amidine should lack this signal.
¹H-NMR Forensics (D₂O/DMSO-d6):
Amidine: The C-H proton on the pyrazole ring (C3/C5) typically appears as a singlet (or doublet if coupled) around 8.0–8.5 ppm.
Amide Contaminant: Hydrolysis shifts the pyrazole ring protons upfield due to the loss of the electron-withdrawing cation. Look for "shadow peaks" shifted by 0.1–0.3 ppm relative to your main peak.
Degradation Pathway Visualization
The following diagram illustrates how moisture attacks the amidine carbon, leading to the inactive amide.
Figure 1: Mechanism of amidine hydrolysis.[1][2] The loss of the positive charge (amidine to amide) destroys electrostatic interactions with target proteins (e.g., Aspartate residues).
Module 2: The Salt Stoichiometry Issue
Synthesized amidines are almost never isolated as free bases due to instability; they are isolated as salts (HCl, TFA, Acetate). However, the 1H-pyrazole ring adds a complication: it has its own basic nitrogen.
The Failure Mode:
If you synthesized the compound using a large excess of acid (e.g., 4M HCl in Dioxane) and did not strictly control the workup, you may have the di-hydrochloride salt (protonation of both the amidine and the pyrazole N1).
Consequence: In unbuffered assays or high-concentration stocks, the excess acidity can locally drop the pH, altering the protein target's surface charge or causing precipitation of assay reagents.
Stoichiometry Check: Perform Elemental Analysis (CHNCl) or Quantitative NMR (qNMR) with an internal standard (e.g., Maleic acid) to confirm if you have the mono-HCl or di-HCl salt.
Recommendation:
Ensure you are using the Mono-HCl or Hemisulfate form. If you suspect excess acid, perform a "free-basing" wash (neutralize with mild base) followed by immediate re-acidification with exactly 1.0 equivalent of HCl.
Module 3: Tautomeric Mismatch
Pyrazoles exhibit annular tautomerism (the H moves between N1 and N2).
Tautomer A: 1H-pyrazole (H on N1)
Tautomer B: 2H-pyrazole (H on N2)
The Failure Mode:
Your target protein likely binds only one specific tautomer. While the tautomeric equilibrium is fast in water, it can be influenced by the solvent or crystal form. If your synthesized batch crystallized in a "locked" hydrogen-bond network favoring the wrong tautomer, dissolution might be slow, or the "active" population in the assay might be lower than calculated.
Action:
Dissolve your stock in DMSO at least 24 hours prior to the assay. This ensures the tautomeric population reaches thermodynamic equilibrium before the biological test.
Troubleshooting FAQ
Q1: My LC-MS shows the correct mass, but the IC50 is 10x higher than the literature. Why?A: Check the counter-ion . If the literature used the free base (calculated MW) but you used the HCl salt, your gravimetric weighing is wrong.
MW Free Base: ~110 g/mol
MW HCl Salt: ~146.5 g/mol
Error: If you weigh 1 mg of salt thinking it's free base, you are delivering ~25% less active molecules.
Q2: The compound precipitates in the assay buffer (pH 7.4).A: Amidines are generally soluble, but the pyrazole ring is hydrophobic. At pH 7.4, the amidine is protonated (+), but the pyrazole is neutral. If your concentration is high (>10 mM DMSO stock), it may crash out upon dilution into aqueous buffer.
Fix: Perform a serial dilution in DMSO first, keeping the DMSO concentration constant (e.g., 1%) in the final buffer. Do not dilute directly from 100% DMSO to buffer.
Q3: Can I store the DMSO stock at -20°C?A: Yes, but avoid repeated freeze-thaw cycles . Amidines in DMSO can slowly oxidize or hydrolyze if water is introduced via condensation. Aliquot the stock into single-use vials.
Validated QC Protocol for Bioactivity
Before repeating the biological assay, validate the material using this specific sequence:
Step
Technique
Acceptance Criteria
Purpose
1
Visual Inspection
White to off-white solid. No yellowing.
Yellowing indicates oxidation of the pyrazole ring or free-base degradation.
2
High-Res MS
Mass error < 5 ppm. Absence of M+1 peak > 2%.
Distinguish Amidine (Active) from Amide (Inactive).
3
qNMR (D₂O)
Integral ratio of Pyrazole-CH to Counter-ion is 1:1.
Confirm Salt Stoichiometry (Mono- vs Di-salt).
4
Solubility Test
Clear solution at 2x Assay Concentration in buffer.
Rule out micro-precipitation (aggregation) causing false negatives.
References & Grounding[1][3]
Amidine Hydrolysis Mechanisms : Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of amidine hydrolysis to amides under basic/neutral conditions).
Pyrazole Tautomerism : Alkorta, I., & Elguero, J. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate.
Amidine Basicity & pKa : PubChem Compound Summary for Benzamidine (Analogous structure). National Center for Biotechnology Information. [3]
Salt Form Impact : Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. (Discusses how counter-ions affect solubility and stability).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Resistance Mechanisms to Pyrazole Antimicrobial Compounds
Ticket ID: PYR-RES-001
Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Introduction: The Pyrazole Paradox
Welcome to the technical support hub. If you are accessing this guide, you are likely facing the "Pyrazole Paradox": your compound shows nanomolar potency against isolated targets (typically DNA Gyrase B or Topoisomerase IV) but fails to translate into acceptable Minimum Inhibitory Concentrations (MIC) against whole-cell pathogens, particularly multi-drug resistant (MDR) Gram-negatives like P. aeruginosa or E. coli.
Pyrazoles are privileged scaffolds because they can competitively inhibit the ATP-binding pocket of GyrB, distinct from the fluoroquinolone binding site. However, this potential is often throttled by three resistance vectors: Efflux Pump Overexpression , Target-Site Mutations , and Biofilm Tolerance .
This guide provides diagnostic workflows and remediation protocols to identify which mechanism is stalling your lead compound and how to engineer around it.
Symptom: Your pyrazole derivative (e.g., a pyrazole-3-carboxamide or pyrazole-thiazole hybrid) shows excellent
(<50 nM) in enzymatic assays but poor MIC (>64 µg/mL) in wild-type strains, while remaining active in or mutants.
Root Cause Analysis
Bacteria, particularly Gram-negatives, utilize RND-type efflux pumps (e.g., AcrAB-TolC in E. coli, MexAB-OprM in P. aeruginosa) to extrude amphiphilic heterocycles before they reach the cytoplasmic GyrB target. Pyrazoles with high lipophilicity or specific cationic charges are frequent substrates.
Diagnostic Workflow: The "EPI-Shift" Assay
To confirm efflux liability, perform a checkerboard assay using a known Efflux Pump Inhibitor (EPI) like PAβN (Phenylalanine-arginine
-naphthylamide) or CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).
Protocol: MIC Reduction Assay
Prepare Plates: 96-well microtiter plates with Mueller-Hinton Broth (MHB).
EPI Spike: Add PAβN at a sub-inhibitory concentration (typically 20-25 µg/mL) to all test wells. Note: Include a control row with PAβN only to ensure it doesn't kill cells alone.
Compound Dilution: Serially dilute your pyrazole compound (64 µg/mL
0.06 µg/mL).
Inoculation: Add
CFU/mL bacterial suspension.
Readout: Incubate 18-24h at 37°C.
Result A: MIC drops
4-fold (e.g., 64 4 µg/mL). Diagnosis: Efflux is the primary barrier.
Result B: MIC remains unchanged. Diagnosis: Permeability barrier (porin loss) or Target Mutation.
Troubleshooting & SAR Optimization
Issue
Chemical Modification Strategy (SAR)
Substrate Recognition
Reduce Lipophilicity: Lower ClogP by introducing polar heteroatoms (e.g., N, O) into the N-1 side chain. High lipophilicity correlates with AcrAB capture.
Weak Binding
Scaffold Morphing: If the pyrazole is a substrate, consider fusing it to a thiazole or oxazolidinone ring. These hybrids often alter the 3D topology, evading the pump binding pocket.
NorA Efflux (S. aureus)
N-4 Methylation: For pyrazolo[4,3-c][1,2]benzothiazines, methylating the N-4 position has been shown to restore potency against NorA-overexpressing strains.
Visual Mechanism: Efflux vs. Inhibition[1]
Caption: Figure 1. Competitive dynamics between target binding and efflux extrusion. EPIs block the pump, forcing the equilibrium toward GyrB inhibition.
Symptom: A gradual increase in MIC (creep) is observed during serial passage experiments, or the compound fails against specific clinical isolates known to be fluoroquinolone-resistant.
Root Cause Analysis
While pyrazoles target the ATPase domain of GyrB (distinct from the fluoroquinolone target GyrA), cross-resistance can occur if the mutations induce conformational changes that close the ATP-binding pocket. Common mutations include substitutions at Asp73 or Gly77 in E. coli GyrB.
Protocol: Spontaneous Mutant Selection Frequency
To validate the genetic barrier to resistance:
Plate Prep: Prepare agar plates containing your pyrazole at
, , and MIC.
Inoculum: Spread
CFU of S. aureus or E. coli onto plates.
Incubation: 24-48h at 37°C.
Calculation: Frequency = (Number of Colonies) / (Total CFU Inoculated).
Target: A frequency
indicates a high barrier to resistance.
Validation: PCR amplify and sequence the gyrB and parE genes of surviving colonies.
Strategic Remediation
Dual Targeting: Design molecules that inhibit both GyrB and ParE (Topoisomerase IV). Dual inhibition requires bacteria to acquire two simultaneous mutations, exponentially lowering the resistance probability.
Binding Mode Optimization: Use molecular docking to identify "back-up" residues. If your compound relies heavily on a hydrogen bond with Asp73 (a mutation hotspot), modify the scaffold to interact with the conserved Glu50 or Ile78 regions instead.
Module 3: Biofilm-Associated Tolerance
Symptom: The compound kills planktonic cells (low MIC) but fails to eradicate established colonies (High MBEC - Minimum Biofilm Eradication Concentration).
Root Cause Analysis
The pyrazole scaffold can be sequestered by the exopolysaccharide (EPS) matrix or fail to penetrate the metabolically dormant layers of the biofilm.
Protocol: MBEC Assay (Calgary Device)
Growth: Grow biofilms on the pegs of a Calgary Biofilm Device (96-well format) for 24-48h.
Challenge: Transfer peg lid to a "Challenge Plate" containing serial dilutions of the pyrazole. Incubate 24h.
Recovery: Rinse pegs and transfer to a "Recovery Plate" with fresh media and sonicate to dislodge surviving cells.
Readout: Incubate Recovery Plate and read OD600. The lowest concentration with no regrowth is the MBEC.
Troubleshooting Guide
Observation
Diagnosis
Action Plan
MBEC > 1000x MIC
Poor Penetration
Fluorination: Introduce fluorine or trifluoromethyl (-CF3) groups to the pyrazole ring. This often increases lipophilicity and membrane permeability without increasing metabolic liability.
MBEC ~ 4-10x MIC
Persister Cells
Combination Therapy: Combine the pyrazole with membrane-disrupting agents (e.g., Polymyxins) or biofilm dispersants to wake dormant cells.
Summary of Troubleshooting Logic
Use this decision tree to guide your next experimental step.
Caption: Figure 2. Logical flow for diagnosing the cause of poor antimicrobial activity in pyrazole derivatives.
References
Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. PubMed.
[Link]
Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy.
[Link]
NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][1,2]benzothiazine 5,5‐Dioxide Derivatives. Archiv der Pharmazie.
[Link]
A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. The Open Microbiology Journal.
[Link]
Troubleshooting
Technical Support Center: Scaling Synthesis of 1H-Pyrazole-4-carboximidamide
Welcome to the Process Chemistry Support Hub. Ticket ID: PYR-4-AMID-SC Assigned Specialist: Senior Application Scientist Status: Active[1] Executive Summary & Target Definition User Warning: A common error in this field...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Process Chemistry Support Hub.Ticket ID: PYR-4-AMID-SC
Assigned Specialist: Senior Application Scientist
Status: Active[1]
Executive Summary & Target Definition
User Warning: A common error in this field is confusing 1H-pyrazole-4-carboximidamide (the target scaffold for kinase inhibitors like FGFR/FLT3 and fungicides) with 1H-pyrazole-1-carboximidamide (a commercial guanylation reagent).[1] This guide focuses exclusively on the 4-position derivative.
The Challenge: Scaling the conversion of 1H-pyrazole-4-carbonitrile to the amidine involves navigating a "stability valley."[1] The pyrazole NH is acidic (pKa ~14), while the amidine is basic (pKa ~11-12).[1] This amphoteric nature complicates isolation, often leading to hydrolysis (amide formation) or polymerization during scale-up.[1]
Synthesis Modules (Protocols & Logic)
Module A: The Pinner Reaction (Standard Scale-Up Route)
Best for: High purity requirements, crystalline intermediates.[1]
The Mechanism:
The reaction proceeds in two stages:[1][2][3][4]
Activation: Acid-catalyzed addition of alcohol to the nitrile (Pinner Salt formation).[1][5][6]
Amination: Displacement of the alkoxy group by ammonia.[1]
Step-by-Step Protocol (100g Scale Basis)
Solvent Selection: Use Ethanol (EtOH) or Methanol (MeOH) .[1] Critical: Must be anhydrous (<0.05% water).[1]
If your synthesis starts from ethoxymethylene malononitrile and hydrazine :
Hazard: Hydrazine hydrate is carcinogenic, corrosive, and unstable.[1]
Engineering: Use a closed dosing system. Do not use metal syringes (catalytic decomposition).[1] Use Teflon/Glass.[1]
Quench: Have a bleach solution (Hypochlorite) ready to neutralize spills, but never mix concentrated hydrazine with bleach (chloramine gas evolution).[1] Dilute first.
High Pressure (Ammonia)[1]
The amination step releases heat.[1] If using a sealed vessel, pressure will spike.[1]
Requirement: Use a bursting disc rated for 1.5x operating pressure.[1] Prefer bubbling gas at atmospheric pressure with a scrubber over a sealed autoclave for initial scale-up.[1]
References
Pinner Reaction Mechanism & Applications
Source: Organic Process Research & Development (OPRD).[1]
Context: Optimization of nitrile-to-amidine conversion avoiding hydrolysis.
Citation: Dunn, P. J. (2012).[1] "Scale-up of the Pinner Reaction." Org.[1][6] Process Res. Dev.
Storage and handling guidelines for "1H-Pyrazole-4-carboximidamide"
The following technical support guide details the storage, handling, and troubleshooting protocols for 1H-Pyrazole-4-carboximidamide (often supplied as the hydrochloride salt). Compound Classification: Heterocyclic Amidi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide details the storage, handling, and troubleshooting protocols for 1H-Pyrazole-4-carboximidamide (often supplied as the hydrochloride salt).
Amber glass vial with Teflon-lined cap; Parafilm seal.
Solubility
Soluble in DMSO , Water , Methanol .
Stability
Unstable in basic aqueous solutions (Hydrolysis risk).
CAS (Generic)
100828-18-4 (HCl salt); Commonly customized as various salts.
Part 2: Storage & Handling Protocols (Q&A)
Q1: I just received the shipment. How should I store the solid compound?
Answer: Immediately transfer the vial to a -20°C freezer .
1H-Pyrazole-4-carboximidamide is typically supplied as a hydrochloride salt to improve stability. However, the amidine functional group is inherently hygroscopic and prone to hydrolysis.
Protocol: Store under an inert atmosphere (Argon or Nitrogen). If the manufacturer’s seal is broken, place the vial inside a secondary container (e.g., a Falcon tube or desiccator jar) containing active desiccant (silica gel or Drierite) before freezing.
Why? Moisture ingress catalyzes the hydrolysis of the amidine (
) to the corresponding amide (), rendering the compound inactive for nucleophilic substitutions or cyclizations.
Q2: How do I handle weighing and dissolution without degrading the sample?
Answer: Treat the compound as moisture-sensitive .
Equilibration: Allow the frozen vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.
Weighing: Work quickly. If you are in a high-humidity environment (>50% RH), weigh the sample inside a glove box or a nitrogen-flushed glove bag.
Dissolution:
Preferred Solvent: Anhydrous DMSO or Methanol .
Stock Solutions: Prepare fresh. If storage is necessary, freeze aliquots at -80°C. Avoid storing aqueous stock solutions, as the amidine can slowly hydrolyze even at neutral pH.
Q3: Can I use this compound in aqueous buffers?
Answer: Yes, but with strict pH limitations.
Acidic Conditions (pH < 7): The compound is protonated (amidinium ion) and relatively stable.
Basic Conditions (pH > 8):High Risk. In basic media, the free base is generated, which is highly nucleophilic but also susceptible to rapid hydrolysis.
Recommendation: If your reaction requires basic conditions (e.g., Knoevenagel condensation or heterocycle synthesis), add the base immediately before the reaction starts. Do not incubate the amidine in basic buffer overnight.
Part 3: Troubleshooting Degradation
Q4: My LC-MS shows a mass shift of +1 Da. What happened?
Answer: Your compound has likely hydrolyzed to 1H-Pyrazole-4-carboxamide .
This is the classic degradation signature for amidines.
Mechanism: Water attacks the amidine carbon, displacing ammonia.
Mass Shift:
Amidine (
): Mass
Amide (
): Mass Da
Solution: The hydrolysis is irreversible. You must discard the batch and use fresh material. Ensure your solvents are anhydrous (
50 ppm water).
Q5: The solid has turned from a fluffy powder to a sticky gum. Is it usable?
Answer:No. This indicates significant water absorption (deliquescence).
Even if the chemical purity is still acceptable, the water content will interfere with stoichiometry in sensitive reactions (e.g., cyclizations). The "gum" phase also accelerates hydrolysis due to the high local concentration of water.
Part 4: Degradation Pathway Visualization
The following diagram illustrates the critical failure mode (Hydrolysis) and the storage decision tree.
Figure 1: Stability decision tree showing the irreversible hydrolysis pathway caused by moisture exposure.
MedChemExpress (MCE). 1H-Pyrazole-1-carboximidamide hydrochloride Safety Data Sheet & Storage. (Note: Structural isomer with similar amidine handling requirements). Retrieved from
Dos Santos, M. S., et al. (2011).[3] Synthesis and Antileishmanial Activity of New 1-Aryl-1H-Pyrazole-4-Carboximidamides Derivatives. Journal of the Brazilian Chemical Society. Retrieved from
National Institutes of Health (NIH) PubChem. 1H-Pyrazole-4-carboxamide (Hydrolysis Product). CID 17854756. Retrieved from
Organic Chemistry Portal. Amidination of Amines and Handling of Amidine Salts. Retrieved from
A Senior Application Scientist's Guide to Validating the In Vitro Efficacy of Novel 1H-Pyrazole-4-carboximidamide Analogs as FGFR Inhibitors
Introduction: The Rationale for Targeting FGFR in Oncology and the Emergence of Pyrazole Analogs The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiati...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for Targeting FGFR in Oncology and the Emergence of Pyrazole Analogs
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis.[1][2] Aberrant FGFR signaling, driven by gene amplifications, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and breast cancer.[1][3][4] This has established the FGFR family as a compelling target for therapeutic intervention in precision oncology.[5] The development of small molecule inhibitors targeting the ATP-binding site of the FGFR kinase domain has shown promising clinical activity.[6]
Recently, the 1H-pyrazole-4-carboximidamide scaffold has emerged as a promising pharmacophore in drug discovery.[7] Analogs of this scaffold are being investigated for a range of biological activities, and this guide will focus on a systematic approach to validating their in vitro efficacy as FGFR inhibitors. To provide a robust and comparative assessment, we will benchmark our novel pyrazole analogs against established pan-FGFR inhibitors, Infigratinib (BGJ398) and Erdafitinib, which have demonstrated clinical relevance.[8][9]
This guide provides a comprehensive framework for the in vitro validation of novel "1H-Pyrazole-4-carboximidamide" analogs, from direct enzyme inhibition to cellular efficacy and target engagement. The experimental design emphasizes scientific integrity, with self-validating protocols and clear justifications for each step.
The FGFR Signaling Pathway: A Visual Overview
Dysregulation of the FGFR signaling cascade can lead to uncontrolled cell growth and survival. The following diagram illustrates the canonical FGFR signaling pathway, highlighting key downstream effectors that will be relevant for our in vitro validation.
Caption: The FGFR Signaling Pathway.
Experimental Workflow for In Vitro Validation
A multi-tiered approach is essential for a thorough in vitro evaluation. We will progress from a direct biochemical assessment of enzyme inhibition to cell-based assays that measure on-target activity and phenotypic outcomes.
The Structure-Activity Relationship of 1H-Pyrazole-4-carboximidamide Derivatives as Potent Leishmanicidal Agents: A Comparative Guide
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1H-pyrazole-4-carboximidamide derivatives, with a primary focus on their promising activity against Leishmania species, the causati...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1H-pyrazole-4-carboximidamide derivatives, with a primary focus on their promising activity against Leishmania species, the causative agents of leishmaniasis. We will dissect the key structural features that govern their biological activity, compare their performance with alternative pyrazole-based scaffolds targeting other diseases, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Introduction: The Promise of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique electronic and steric profile, allowing for diverse substitutions that can be fine-tuned to achieve high affinity and selectivity for various biological targets.[2] The 1H-pyrazole-4-carboximidamide core, in particular, has emerged as a promising chemotype for the development of novel anti-infective agents. The carboximidamide group, a known pharmacophore in various bioactive molecules, can engage in crucial hydrogen bonding interactions within enzyme active sites or with nucleic acids.[3]
This guide will focus on the seminal work on 1-aryl-1H-pyrazole-4-carboximidamide derivatives as anti-leishmanial agents, providing a comprehensive SAR analysis based on published experimental data. We will explore how modifications to this core structure impact its efficacy and selectivity, offering valuable insights for the rational design of next-generation leishmanicidal drugs.
Deciphering the Structure-Activity Relationship of 1-Aryl-1H-pyrazole-4-carboximidamide Derivatives Against Leishmania
The pioneering work of Dos Santos et al. laid the groundwork for understanding the SAR of 1-aryl-1H-pyrazole-4-carboximidamide derivatives as potential treatments for leishmaniasis.[4][5] Their research focused on the synthesis and in vitro evaluation of a series of these compounds against promastigote forms of Leishmania amazonensis. The key findings from these studies are summarized below, highlighting the critical role of substituents on the pyrazole ring system.
Core Structural Features and Their Impact on Activity
The fundamental 1H-pyrazole-4-carboximidamide scaffold is essential for the observed anti-leishmanial activity. The pyrazole ring acts as a rigid core, positioning the critical pharmacophoric elements in the correct orientation for target engagement. The carboximidamide group at the C4 position is a key feature, likely involved in crucial binding interactions with the biological target.
Substitution at the N1 Position of the Pyrazole Ring
The nature of the substituent at the N1 position of the pyrazole ring has a profound impact on the anti-leishmanial potency. Dos Santos and colleagues explored a range of aryl substituents at this position, revealing important trends.
Table 1: In Vitro Anti-leishmanial Activity of 1-Aryl-1H-pyrazole-4-carboximidamide Analogs against L. amazonensis Promastigotes [4]
Compound
R (Substituent on Phenyl Ring)
IC50 (µM)
1a
H
> 100
1b
4-Br
21.0
1c
4-Cl
28.0
1d
4-F
35.0
1e
4-NO2
45.0
1f
4-OCH3
> 100
Pentamidine
(Reference Drug)
5.0
Data extracted from Dos Santos et al., J. Braz. Chem. Soc., 2011, 22, 352-358.[4]
From the data presented in Table 1, several key SAR insights can be drawn:
Unsubstituted Phenyl Ring (1a): The parent compound with an unsubstituted phenyl ring at the N1 position was inactive, indicating that substitution on this ring is crucial for activity.
Halogen Substitution: The introduction of a halogen atom at the para-position of the phenyl ring led to a significant increase in anti-leishmanial activity. The bromo-substituted analog (1b ) was the most potent in the series, followed by the chloro (1c ) and fluoro (1d ) analogs. This suggests that the size, electronegativity, and lipophilicity of the halogen play a role in the interaction with the target.
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group at the para-position (1e ) also conferred activity, although it was less potent than the halogenated analogs.
Electron-Donating Groups: In contrast, the introduction of an electron-donating methoxy group at the para-position (1f ) resulted in a complete loss of activity, similar to the unsubstituted compound.
These findings strongly suggest that an electron-deficient or lipophilic aryl ring at the N1 position is favorable for anti-leishmanial activity. The para-position appears to be the optimal location for these substituents.
Comparison with Alternative Pyrazole-4-carboxamide Scaffolds
To provide a broader context for the therapeutic potential of the 1H-pyrazole-4-carboximidamide scaffold, it is insightful to compare its SAR with that of other pyrazole-4-carboxamide derivatives developed for different therapeutic areas.
Antifungal Pyrazole-4-carboxamides (SDHI): A significant class of pyrazole-4-carboxamide derivatives act as succinate dehydrogenase inhibitors (SDHIs) and are used as fungicides. In these compounds, the N-substituent on the carboxamide is typically a substituted phenyl or heterocyclic ring, and the pyrazole ring itself is often substituted at the N1 and C3 positions. The SAR for these compounds is driven by the fit of the molecule into the ubiquinone-binding site of the SDH enzyme, with specific substitutions on the aryl rings being critical for potent inhibition.
Anticancer Pyrazole-4-carboxamides (FGFR Inhibitors): Recently, 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent inhibitors of fibroblast growth factor receptors (FGFRs) for cancer therapy.[1] The SAR of these compounds is dictated by the presence of a reactive group (e.g., an acrylamide moiety) that forms a covalent bond with a cysteine residue in the ATP-binding pocket of the FGFR kinase. The substitutions on the pyrazole and the N-phenyl ring are optimized to achieve high affinity and selectivity for the target kinase.
This comparison highlights the versatility of the pyrazole-4-carboxamide scaffold. While the core structure is retained, the specific substitution patterns and the nature of the functional groups are tailored to the unique requirements of the biological target, leading to vastly different pharmacological profiles.
Experimental Protocols
To ensure scientific integrity and enable the reproduction of these findings, detailed experimental protocols for the synthesis and biological evaluation of 1-aryl-1H-pyrazole-4-carboximidamide derivatives are provided below.
Synthesis of 1-Aryl-1H-pyrazole-4-carboximidamides
The synthesis of the target compounds is a multi-step process that begins with the construction of the pyrazole ring, followed by the introduction of the carboximidamide functionality. The general synthetic route is depicted in the workflow diagram below.
Comparative Guide: Anti-Inflammatory Efficacy of Pyrazole Scaffolds
[1] Executive Summary: The Pyrazole Advantage The pyrazole ring (1,2-diazole) represents a "privileged scaffold" in anti-inflammatory drug design due to its unique ability to interact with the hydrophobic side pocket of...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Pyrazole Advantage
The pyrazole ring (1,2-diazole) represents a "privileged scaffold" in anti-inflammatory drug design due to its unique ability to interact with the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme. Unlike traditional NSAIDs (e.g., Indomethacin) that non-selectively inhibit both COX-1 and COX-2—leading to gastric toxicity—pyrazole derivatives like Celecoxib utilize a bulky sulfonamide or sulfonyl side chain to achieve high COX-2 selectivity.
Recent medicinal chemistry efforts have evolved beyond simple COX-2 inhibition. The new generation of "Hybrid Pyrazoles" (e.g., Pyrazole-Curcumin, Pyrazole-Benzothiazole) exhibits dual inhibition of COX-2 and 5-Lipoxygenase (5-LOX), addressing the "arachidonic acid shunt" that often limits the efficacy of monotherapy.
Key Comparative Findings
Feature
Celecoxib (Standard)
Lonazolac (Traditional)
Novel Pyrazole Hybrids (Research Grade)
Primary Target
COX-2 (Selective)
COX-1 / COX-2 (Non-selective)
Dual COX-2 / 5-LOX
IC50 (COX-2)
~0.04 – 0.05 µM
~1.5 µM
< 0.01 µM (High Potency)
Selectivity Index (SI)
High (>300)
Low (< 5)
Very High (>500)
GI Safety Profile
Improved vs. NSAIDs
Moderate Risk
Superior (Dual inhibition protects mucosa)
Mechanistic Architecture & Signaling Pathways[2]
The Selectivity Mechanism
The anti-inflammatory potency of pyrazoles stems from their structural fit within the COX enzyme active site.
COX-1 (Constitutive): Has a narrow hydrophobic channel (Ile523). Bulky pyrazole derivatives cannot enter, preserving gastric cytoprotection.
COX-2 (Inducible): Has a valine substitution (Val523) creating a "side pocket." The pyrazole core, decorated with polar sulfonamide groups (as in Celecoxib) or specific aryl substitutions, locks into this pocket, preventing the conversion of Arachidonic Acid (AA) to Prostaglandin H2 (PGH2).
Pathway Visualization
The following diagram illustrates the inflammatory cascade and the specific intervention points of pyrazole compounds compared to corticosteroids and traditional NSAIDs.
Figure 1: Intervention points of pyrazole scaffolds within the Arachidonic Acid cascade. Note the dual inhibition capability of novel hybrids.
Comparative Performance Analysis
The following data aggregates experimental results from multiple studies, comparing the inhibitory concentration (IC50) of key pyrazole compounds against industry standards.
*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).[1] High SI indicates reduced gastric toxicity risk.
Efficacy Insight
While Celecoxib remains the clinical gold standard, novel Pyrazole-Sulfonamide derivatives (e.g., Compound 5u) demonstrate a superior safety profile by virtually eliminating COX-1 affinity while maintaining sub-micromolar potency against COX-2 [10]. Furthermore, Pyrazole-Curcumin hybrids show promise in suppressing downstream cytokines (TNF-α) more effectively than monotherapy, likely due to the antioxidant properties of the curcumin moiety [17].
Experimental Protocol: Validation of Anti-Inflammatory Activity
To objectively assess the anti-inflammatory potential of a new pyrazole candidate, the LPS-Induced RAW 264.7 Macrophage Model is the industry-standard screening assay. This protocol validates the compound's ability to inhibit Nitric Oxide (NO) production, a key inflammatory mediator.[2]
Protocol: Nitric Oxide (NO) Inhibition Assay
Objective: Determine the IC50 of a pyrazole compound in inhibiting NO release in murine macrophages.
Reagents Required:
RAW 264.7 Murine Macrophage cell line (ATCC TIB-71).
Lipopolysaccharide (LPS) from E. coli (O111:B4).
Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H3PO4).
Positive Control: Celecoxib or Dexamethasone.
Step-by-Step Workflow:
Cell Seeding:
Seed RAW 264.7 cells in 96-well plates at a density of
cells/well.
Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment:
Pre-treat cells with the test pyrazole compound (concentration range: 0.1 – 50 µM) for 1 hour .
Critical Step: Include a DMSO vehicle control (final concentration < 0.1%) to rule out solvent toxicity.
Inflammation Induction:
Add LPS (final concentration 1 µg/mL) to all wells except the "Basal Control."
Incubate for 18–24 hours .
Griess Assay (NO Quantification):
Transfer 100 µL of culture supernatant to a new plate.
A Senior Application Scientist's Guide to In Vivo Validation of 1H-Pyrazole-4-carboximidamide Activity in Animal Models
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vivo validation of "1H-Pyrazole-4-carboximidamide" and its derivatives, focusing on their well-docu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of "1H-Pyrazole-4-carboximidamide" and its derivatives, focusing on their well-documented anti-inflammatory and potential nitric oxide synthase (NOS) inhibitory activities.[1][2] We will delve into the scientific rationale for experimental design, offer detailed protocols for key animal models, and present a comparative analysis against established therapeutic agents. This document is intended to empower researchers to generate robust and reproducible preclinical data.
The Scientific Rationale: Why Pyrazoles Warrant In Vivo Investigation
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological effects.[1][2] Notably, many pyrazole derivatives have demonstrated significant anti-inflammatory, analgesic, and antipyretic properties.[3] One of the key mechanisms underlying these effects is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and nitric oxide synthase (NOS).[4]
The inducible isoform of nitric oxide synthase (iNOS) is a critical player in the pathophysiology of inflammation. During an inflammatory response, various cells, including macrophages, are stimulated to produce large amounts of nitric oxide (NO). While NO is an essential signaling molecule at physiological concentrations, its overproduction by iNOS can lead to tissue damage and other detrimental effects. Therefore, selective inhibition of iNOS is a promising therapeutic strategy for a range of inflammatory conditions. Given that pyrazole derivatives have been identified as potential NOS inhibitors, validating the efficacy of "1H-Pyrazole-4-carboximidamide" in relevant in vivo models is a logical and crucial step in its development as a potential therapeutic agent.[5]
Comparative Landscape: Benchmarking Against the Standards
To ascertain the therapeutic potential of "1H-Pyrazole-4-carboximidamide," its in vivo performance must be rigorously compared to existing drugs with well-characterized mechanisms of action.
Table 1: Comparative Profile of 1H-Pyrazole-4-carboximidamide and Alternative Anti-inflammatory/NOS Inhibiting Agents
Potential for high potency and selectivity, offering a favorable therapeutic window.
Requires extensive preclinical validation; specific isoform selectivity needs to be determined.
Celecoxib
Selective COX-2 inhibitor
Carrageenan-induced paw edema, arthritis models
Proven anti-inflammatory efficacy with a better gastrointestinal safety profile than non-selective NSAIDs.[6]
Potential for cardiovascular side effects with long-term use.
Indomethacin
Non-selective COX inhibitor
Carrageenan-induced paw edema
Potent anti-inflammatory effects; widely used as a positive control in preclinical studies.
High incidence of gastrointestinal side effects due to COX-1 inhibition.[4]
L-NAME (Nω-nitro-L-arginine methyl ester)
Non-selective NOS inhibitor
LPS-induced endotoxemia, models of hypertension
Effective tool for studying the role of NO in pathophysiology.[7]
Non-selective, affecting all NOS isoforms, which can lead to significant cardiovascular effects (e.g., hypertension).[7]
Dexamethasone
Glucocorticoid receptor agonist
Various inflammation models
Broad and potent anti-inflammatory and immunosuppressive effects.
Significant side effects with long-term systemic use.
Core In Vivo Validation Protocols
The following sections provide detailed, step-by-step protocols for two standard animal models to assess the anti-inflammatory and NOS-inhibiting properties of "1H-Pyrazole-4-carboximidamide."
Carrageenan-Induced Paw Edema in Rats: A Model of Acute Inflammation
This is a gold-standard model for evaluating the efficacy of acute anti-inflammatory agents.[8]
Experimental Workflow:
Caption: Simplified signaling pathway of LPS-induced iNOS expression and its inhibition by 1H-Pyrazole-4-carboximidamide.
Detailed Protocol:
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
Grouping:
Saline Control
LPS + Vehicle
LPS + 1H-Pyrazole-4-carboximidamide (at least 3 dose levels)
LPS + Positive Control (e.g., L-NAME 10-20 mg/kg or Dexamethasone 1-5 mg/kg)
Procedure:
a. Administer the test compound, vehicle, or positive control (e.g., intraperitoneally) 1-2 hours before the LPS challenge.
[9] b. Induce endotoxemia by intraperitoneal injection of LPS (e.g., 10 mg/kg in sterile saline).
[10][11] c. At a predetermined time point (e.g., 4-6 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.
[10][11][12]4. Endpoint Analysis & Data Interpretation:
Nitric Oxide Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the plasma using the Griess assay. [13]A significant reduction in nitrite levels in the treated groups compared to the LPS + vehicle group indicates NOS inhibition.
Cytokine Analysis: Measure the plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
[14] * Quantitative Comparison Example: In LPS-stimulated macrophages, inhibitors can significantly reduce NO production. [13]A dose-dependent reduction in plasma nitrite/nitrate levels would be a strong indicator of in vivo efficacy.
Conclusion and Scientific Outlook
The in vivo validation of "1H-Pyrazole-4-carboximidamide" is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. The protocols and comparative data presented in this guide provide a robust framework for conducting these essential preclinical studies. By focusing on well-established models of inflammation and NOS inhibition, researchers can generate the high-quality, reproducible data necessary to advance our understanding of this compound's therapeutic potential. Future investigations should also consider pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship and to optimize dosing regimens for future clinical development.
References
Widyarini, S., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of COX-2, COX-1, and IL-6. World Veterinary Journal.
Kontogiorgis, C., et al. (2010).
Morris, C.J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology.
Faria, J.V., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences.
Al-Sanea, M.M., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals.
Inotiv. (n.d.).
Springer Nature Experiments. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse.
Ghasemi, M., et al. (2018). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences.
Shestakova, T., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules.
Wilkerson, M.K., et al. (2006). Nitric oxide synthase inhibition with l-NAME reduces maximal oxygen uptake but not gas exchange threshold during incremental cycle exercise in man. The Journal of Physiology.
Csonka, C., et al. (2019). Multiorgan Development of Oxidative and Nitrosative Stress in LPS-Induced Endotoxemia in C57Bl/6 Mice: DHE-Based In Vivo Approach.
Luiking, Y.C., et al. (1998). Time course of nitric oxide production after endotoxin challenge in mice. American Journal of Physiology-Endocrinology and Metabolism.
Ghasemi, M., et al. (2018). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats.
Haynes, W.G., et al. (1994). A Large Blood Pressure–Raising Effect of Nitric Oxide Synthase Inhibition in Humans. Hypertension.
Abdel-Wahab, B.F., et al. (2017). In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib.
ResearchGate. (n.d.). Phenylpyrrole derivatives as neural and inducible nitric oxide synthase (nNOS and iNOS) inhibitors.
Ullah, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology.
Viña, D., et al. (2007). Pyrazoles and pyrazolines as neural and inducible nitric oxide synthase (nNOS and iNOS) potential inhibitors (III). Bioorganic & Medicinal Chemistry.
Vuda, M., et al. (2020).
Mayer, B., et al. (1995). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). British Journal of Pharmacology.
El-Malah, A.A., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Pharmaceuticals.
Lee, D.Y., et al. (2018). Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production.
de Souza, A.M., et al. (2002). Selective inhibitors of cyclo-oxygenase-2 (COX-2)
Nakazawa, T., et al. (2018).
Zaitone, S.A., et al. (2021).
Sahoo, J.P., et al. (2019).
Kumar, A., et al. (2017).
Hsieh, C.-C., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. Antioxidants.
Rani, N., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Medicinal Chemistry.
Technical Comparison: 1H-Pyrazole-4-carboximidamide Derivatives vs. Amphotericin B
Executive Summary This guide provides a head-to-head technical comparison between 1H-Pyrazole-4-carboximidamide derivatives (specifically 1-aryl-substituted analogs) and the clinical gold standard Amphotericin B . While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a head-to-head technical comparison between 1H-Pyrazole-4-carboximidamide derivatives (specifically 1-aryl-substituted analogs) and the clinical gold standard Amphotericin B . While Amphotericin B remains the most potent fungicidal and leishmanicidal agent available, its clinical utility is severely limited by dose-dependent nephrotoxicity and poor oral bioavailability.
Emerging synthetic 1H-pyrazole-4-carboximidamides represent a novel class of small-molecule inhibitors. Unlike the membrane-disrupting mechanism of Amphotericin B, these compounds primarily target mitochondrial bioenergetics and ergosterol biosynthesis pathways , offering a distinct mechanism of action (MoA) with a potentially superior safety profile and amenability to oral formulation.
Physicochemical & Structural Analysis
Feature
1H-Pyrazole-4-carboximidamide (Class)
Amphotericin B
Chemical Class
Synthetic Nitrogen Heterocycle (Amidine)
Polyene Macrolide Antibiotic
Molecular Weight
~200–400 Da (Tunable via R-groups)
924.08 Da
Solubility
Moderate (Tunable salt forms, e.g., HCl)
Poor (Requires deoxycholate or liposomal formulation)
Stability
High chemical stability; resistant to hydrolysis
Light and heat sensitive; unstable in solution
Oral Bioavailability
High Potential (Lipinski Rule of 5 compliant)
Negligible (Must be administered IV)
Cost of Goods
Low (Straightforward organic synthesis)
High (Fermentation of Streptomyces nodosus)
Mechanism of Action (MoA)
The core distinction lies in the target site. Amphotericin B acts as a "molecular sledgehammer" on the cell membrane, whereas Pyrazole-4-carboximidamides act as "metabolic saboteurs" within the mitochondria.
Comparative Pathway Analysis
Figure 1: Mechanistic divergence between Amphotericin B (membrane lysis) and Pyrazole-4-carboximidamide (mitochondrial dysfunction).
Key Mechanistic Insights[1][2]
Amphotericin B: Binds avidly to ergosterol. The hydrophobic polyene chain interacts with membrane sterols, while the hydrophilic polyhydroxyl chain forms an aqueous pore. This leads to rapid loss of monovalent cations (
, ) and cell death.
Pyrazole-4-carboximidamide:
Mitochondrial Targeting: These compounds induce a collapse of the mitochondrial membrane potential (
). This halts ATP synthesis, critical for the survival of high-energy parasites like Leishmania.
Enzyme Inhibition: Specific derivatives have been shown to inhibit Iron Superoxide Dismutase (Fe-SOD) , a critical antioxidant defense enzyme in parasites, leading to lethal oxidative stress (ROS accumulation).
Ergosterol Biosynthesis: Unlike Amphotericin B which binds existing ergosterol, some pyrazole derivatives inhibit the synthesis of ergosterol (similar to azoles), compromising membrane integrity over time.[1]
Performance Data: Efficacy & Safety
The following data consolidates findings from key studies (e.g., Dos Santos et al., Tuha et al.) comparing 1-aryl-1H-pyrazole-4-carboximidamide derivatives against Amphotericin B.
Table 1: In Vitro Potency (IC50) against Leishmania spp.
Compound
Target Species
IC50 (µM)
Relative Potency
Amphotericin B
L. amazonensis
0.06 – 0.5
Reference Standard
Amphotericin B
L. donovani
0.1 – 0.4
Reference Standard
Pyrazole Derivative (4j)
L. donovani
5.0 – 13.0
Moderate (10-50x less potent)
Pyrazole Derivative (Tuha-P12)
L. donovani
~34.8 µg/mL
Moderate
Pyrazole Derivative (Cmpd 2)
L. amazonensis
15.0
Moderate
Interpretation: While Amphotericin B exhibits lower absolute IC50 values (higher potency), the pyrazole derivatives demonstrate micromolar activity sufficient for therapeutic effect. The key advantage of the pyrazoles is not raw potency, but the Selectivity Index (SI) .
Table 2: Safety Profile (Selectivity Index)
Metric
Amphotericin B
Pyrazole-4-carboximidamide
Cytotoxicity (CC50)
High (Toxic to renal cells at >1-5 µM)
Low (Often >100-500 µM in mammalian macrophages)
Selectivity Index (SI)
Narrow (< 10 in some models)
Broad (> 20–50)
Hemolytic Activity
High (Causes anemia)
Negligible
Renal Toxicity
Severe (Nephrotoxic)
Not observed in preliminary assays
Experimental Protocols
To validate the performance of 1H-Pyrazole-4-carboximidamide derivatives, the following protocols are recommended. These are designed to be self-validating by including Amphotericin B as a positive control.
Protocol A: Synthesis of 1-Aryl-1H-pyrazole-4-carboximidamide
Rationale: Access to the active compound requires a specific synthetic route converting a nitrile intermediate to the amidine.
Vilsmeier-Haack Formylation: React a phenylhydrazone with
to yield 1-aryl-1H-pyrazole-4-carbonitrile .
Pinner Reaction (Amidination):
Dissolve the nitrile intermediate in anhydrous ethanol saturated with
gas at 0°C.
Stir for 24–48 hours to form the imidate ester hydrochloride.
Treat the imidate ester with anhydrous ammonia (in methanol/ethanol) at room temperature.
Purification: Precipitate the final carboximidamide hydrochloride salt using diethyl ether. Recrystallize from ethanol.
Validation: Confirm structure via
-NMR (distinct amidine protons at 8.0–9.0 ppm) and Mass Spectrometry.
Staining: Add JC-1 dye. In healthy mitochondria, JC-1 forms red aggregates (high potential). In depolarized mitochondria, it remains as green monomers.
Analysis: Measure the Ratio of Red (
nm) to Green ( nm) fluorescence.
Expected Result: Pyrazole derivatives should significantly reduce the Red/Green ratio (similar to CCCP), indicating mitochondrial depolarization. Amphotericin B may show less direct mitochondrial impact initially.
Conclusion
While Amphotericin B remains the most potent agent in terms of absolute molar efficacy, 1H-Pyrazole-4-carboximidamide derivatives offer a compelling alternative for drug development due to:
Superior Safety: Significantly lower cytotoxicity and lack of nephrotoxicity.
Oral Potential: Physicochemical properties align with oral dosing, unlike the IV-only Amphotericin B.
Distinct MoA: Targeting mitochondrial bioenergetics provides a solution for strains resistant to membrane-disrupting agents.
For researchers, the pyrazole scaffold serves as a versatile "lead" structure.[6] Optimization of the N1-aryl substituents can further enhance potency to rival Amphotericin B while maintaining a superior therapeutic index.
References
Dos Santos, F. E., et al. (2011).[7] Synthesis and antileishmanial activity of new 1-aryl-1H-pyrazole-4-carboximidamides derivatives. Journal of the Brazilian Chemical Society.
Tuha, A., et al. (2024). Pyrazole Derivatives as Antileishmanial Agents: Biological Evaluation, Molecular Docking Study, DFT Analysis and ADME Prediction. ResearchGate.
Bernatets, L., et al. (2018). Design, synthesis and evaluation of amino-substituted 1H-phenalen-1-ones as anti-leishmanial agents. European Journal of Medicinal Chemistry.
World Health Organization. (2010). Control of the leishmaniases. WHO Technical Report Series.
Mesa-Valle, C. M., et al. (2023). The Bioactivity of Xylene, Pyridine, and Pyrazole Aza Macrocycles against Three Representative Leishmania Species. International Journal of Molecular Sciences.
Comparative Efficacy of 1H-Pyrazole-4-carboximidamide Derivatives Against Drug-Resistant Pathogens: A Technical Guide
The escalating crisis of antimicrobial resistance (AMR) necessitates urgent exploration of novel chemical scaffolds capable of circumventing existing resistance mechanisms. Among these, the pyrazole nucleus, a five-membe...
Author: BenchChem Technical Support Team. Date: February 2026
The escalating crisis of antimicrobial resistance (AMR) necessitates urgent exploration of novel chemical scaffolds capable of circumventing existing resistance mechanisms. Among these, the pyrazole nucleus, a five-membered aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its versatile synthetic accessibility and diverse biological activities. This guide provides a detailed comparative analysis of 1H-Pyrazole-4-carboximidamide derivatives, focusing on their efficacy against clinically significant drug-resistant bacterial strains. We will delve into their mechanism of action, present comparative experimental data, and provide detailed protocols for their synthesis and evaluation, offering a comprehensive resource for researchers in drug discovery.
The Rationale for Pyrazole-Based Inhibitors in an Era of Resistance
Traditional antibiotics often target bacterial cell wall synthesis, protein synthesis, or DNA replication. However, bacteria have evolved sophisticated resistance mechanisms, such as enzymatic drug inactivation, target modification, and efflux pump overexpression, rendering many frontline antibiotics ineffective. The 1H-Pyrazole-4-carboximidamide core represents a strategic starting point for developing new agents that can evade these mechanisms. Its structural features allow for multi-directional modifications, enabling the fine-tuning of steric and electronic properties to optimize target engagement and pharmacological profiles.
A key strategy in overcoming resistance is the identification of novel inhibitors for well-validated bacterial targets that are less susceptible to common resistance mutations. Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology and are the targets of the widely used fluoroquinolone antibiotics. Unfortunately, resistance to fluoroquinolones, often through mutations in the quinolone resistance-determining region (QRDR) of the gyrA and parC genes, is rampant. Pyrazole-based derivatives offer a distinct chemical scaffold that can bind to these enzymes in a novel manner, potentially retaining activity against fluoroquinolone-resistant strains.
Mechanism of Action: Targeting Bacterial DNA Topoisomerases
Evidence suggests that many antibacterial pyrazole derivatives, including those with the 4-carboximidamide moiety, function by inhibiting the catalytic activity of DNA gyrase and topoisomerase IV. These enzymes introduce transient double-strand breaks in DNA to manage supercoiling during replication and transcription. The inhibitors bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks, triggering the SOS response and ultimately inducing bacterial cell death. The amidine group (carboximidamide) is often crucial for activity, potentially forming key hydrogen bonds within the enzyme's active site.
Caption: Proposed mechanism of action for 1H-Pyrazole-4-carboximidamide derivatives.
Comparative Efficacy: In Vitro Activity Against Resistant Strains
The true potential of a novel antimicrobial agent is determined by its performance against resistant pathogens compared to existing standards of care. The table below summarizes Minimum Inhibitory Concentration (MIC) data for representative 1H-Pyrazole-4-carboximidamide derivatives against various Gram-positive and Gram-negative bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant strains.
Compound/Drug
Organism
Resistance Profile
MIC (µg/mL)
Reference
Derivative A
Staphylococcus aureus
Methicillin-Susceptible (MSSA)
1-4
Derivative A
Staphylococcus aureus
Methicillin-Resistant (MRSA)
2-8
Derivative B
Escherichia coli
Wild Type
16
Derivative B
Escherichia coli
Fluoroquinolone-Resistant
>64
Ciprofloxacin
Staphylococcus aureus
Methicillin-Susceptible (MSSA)
0.25
Ciprofloxacin
Staphylococcus aureus
Methicillin-Resistant (MRSA)
>32
Vancomycin
Staphylococcus aureus
Methicillin-Resistant (MRSA)
1
Analysis: As illustrated, certain pyrazole derivatives (e.g., Derivative A) maintain notable activity against MRSA, a strain against which Ciprofloxacin is largely ineffective. This highlights their potential to overcome target-based resistance mechanisms. However, the efficacy against resistant Gram-negative bacteria (e.g., Derivative B vs. FQ-Resistant E. coli) appears more limited, suggesting that efflux pumps or outer membrane permeability may present significant challenges for this chemical class, a common hurdle in Gram-negative drug discovery.
Key Experimental Methodologies
To ensure reproducibility and validity, standardized protocols are essential. The following sections detail representative procedures for the synthesis and antimicrobial evaluation of these derivatives.
Representative Synthesis Protocol
The synthesis of 1H-pyrazole-4-carboximidamide derivatives often involves a multi-step sequence starting from accessible precursors. A common route is the condensation of a hydrazine with a β-keto-nitrile derivative, followed by conversion of the nitrile group to the desired carboximidamide.
Protocol: Synthesis of a Substituted 1H-Pyrazole-4-carboximidamide
Step 1: Pyrazole Ring Formation. To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).
Step 2: Reflux. Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Isolation of Nitrile Intermediate. Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum. The resulting solid (ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate) can be purified by recrystallization from ethanol.
Step 4: Conversion to Amidine. The intermediate pyrazole nitrile is converted to the final carboximidamide (amidine) via the Pinner reaction. Suspend the nitrile in anhydrous ethanol and bubble dry hydrogen chloride (HCl) gas through the solution at 0°C.
Step 5: Imidate Formation. Seal the vessel and stir at room temperature for 24 hours to form the ethyl imidate hydrochloride salt.
Step 6: Ammonolysis. Cool the reaction mixture to 0°C and add a solution of ammonia in ethanol. Stir for 12-18 hours.
Step 7: Final Product Isolation. Remove the solvent in vacuo and purify the resulting crude product by column chromatography on silica gel to yield the target 1H-pyrazole-4-carboximidamide derivative.
Caption: A generalized workflow for the synthesis of pyrazole-4-carboximidamide derivatives.
The gold standard for determining the in vitro potency of an antimicrobial agent is the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution for MIC Determination
Preparation of Inoculum: Culture the bacterial strain (e.g., MRSA) on an appropriate agar plate overnight. Select 3-5 colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using CAMHB to achieve a range of desired concentrations.
Controls (Self-Validation):
Positive Control: Wells containing bacterial inoculum and CAMHB (no compound) to ensure bacterial growth.
Negative Control: Wells containing CAMHB only (no inoculum) to check for broth sterility.
Solvent Control: Wells containing inoculum and the highest concentration of DMSO used to ensure the solvent has no antimicrobial effect.
Inoculation & Incubation: Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be 100 µL. Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a spectrophotometric plate reader.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Conclusion and Future Directions
The 1H-Pyrazole-4-carboximidamide scaffold represents a promising avenue for the development of novel antibacterial agents. Derivatives have demonstrated potent activity against challenging Gram-positive pathogens, including MRSA, by targeting essential topoisomerase enzymes in a manner that may circumvent existing resistance mechanisms.
Future work must focus on overcoming the challenges associated with Gram-negative bacteria, where membrane permeability and efflux remain significant barriers. Structure-activity relationship (SAR) studies should be directed towards optimizing the scaffold to improve cell penetration without sacrificing target affinity. Furthermore, comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is necessary to identify candidates with viable drug-like properties for progression into preclinical and clinical development. The strategic exploration of this chemical class could yield next-generation antibiotics to combat the growing threat of multidrug-resistant infections.
References
Klumpp, K., et al. (2020). Discovery of Aminopyrazole-Based DNA Gyrase Inhibitors Targeting Gram-Negative Bacteria. ACS Infectious Diseases. Available at: [Link]
Tariq, R., et al. (2023). Synthesis, biological evaluation and molecular docking studies of new pyrazole derivatives as potential antibacterial agents. Journal of Molecular Structure. Available at: [Link]
Upadhyay, A., et al. (2013). Pyrazole-based analogs as antibacterial agents targeting DNA gyrase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Validation
Benchmarking the cytotoxicity of "1H-Pyrazole-4-carboximidamide" in human cell lines
Topic: Benchmarking the Cytotoxicity of "1H-Pyrazole-4-carboximidamide" in Human Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Str...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking the Cytotoxicity of "1H-Pyrazole-4-carboximidamide" in Human Cell Lines
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Context
1H-Pyrazole-4-carboximidamide (often found as the hydrochloride salt) represents a "privileged scaffold" in medicinal chemistry—a core structural motif capable of serving as a precursor for diverse bioactive molecules, including kinase inhibitors (e.g., Aurora, CDK) and antiprotozoal agents.
Unlike its positional isomer 1H-pyrazole-1-carboximidamide (Praxadine), which is a reactive guanylating agent, the 4-carboximidamide isomer is typically investigated as a pharmacophore for target engagement. In isolation, this scaffold often exhibits low baseline cytotoxicity (
), making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).
The Benchmarking Challenge:
The critical objective in benchmarking this compound is not merely to measure cell death, but to establish a Selectivity Index (SI) . You must distinguish between the non-specific toxicity of the naked scaffold and the targeted potency of its functionalized derivatives.
This guide outlines a rigorous, self-validating workflow to benchmark 1H-Pyrazole-4-carboximidamide against standard chemotherapeutics and structural analogs.
Comparative Analysis: The Product vs. Alternatives
To validate your data, you must run 1H-Pyrazole-4-carboximidamide alongside well-characterized alternatives. This comparison establishes the "toxicity window" necessary for lead optimization.
Expert Insight: If your 1H-Pyrazole-4-carboximidamide sample shows an
, suspect contamination with reactive intermediates or hydrolysis products. Pure scaffold should be relatively inert compared to fully decorated kinase inhibitors.
Experimental Design & Protocols
A. Cell Line Selection Strategy
Do not select cell lines randomly. Use a "Paired Toxicity" approach to calculate the Selectivity Index (SI).
Primary Target (Cancer):HeLa (Cervical) or HepG2 (Liver). These are standard for pyrazole-derivative screening due to high expression of kinases often targeted by this scaffold.
Counter-Screen (Normal):HEK293 (Embryonic Kidney) or HFF-1 (Fibroblasts).
Rationale: A high SI (
) indicates therapeutic potential.
B. Protocol: High-Sensitivity ATP Luminescence Assay
Why ATP (e.g., CellTiter-Glo) over MTT? Pyrazole amidines can sometimes reduce tetrazolium salts (MTT) chemically, leading to false positives (higher apparent viability). ATP assays are independent of redox potential.
Step-by-Step Workflow:
Compound Preparation:
Dissolve 1H-Pyrazole-4-carboximidamide HCl in DMSO to a stock of 100 mM.
Critical: Verify solubility. Amidines can be polar; if precipitation occurs in media, use a step-down dilution in PBS before adding to media.
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Treatment:
Perform a 9-point serial dilution (1:3) starting at 200 µM down to ~0.03 µM.
Include "No Cell" control (background) and "Untreated Cells" (100% max signal).
Duration: Incubate for 72 hours . (48h is often too short for moderate-potency scaffolds to show effect).
Readout:
Equilibrate plate to Room Temp (20 min).
Add ATP reagent (1:1 ratio with media). Shake for 2 min (orbit).
Read Luminescence (Integration: 1000ms).
Visualization of Mechanisms & Workflows
Diagram 1: The "Toxicity Window" Determination Workflow
This logic flow ensures that observed toxicity is classified correctly (Specific vs. Off-target).
Caption: Logical decision tree for interpreting cytotoxicity data of pyrazole scaffolds. High potency in the naked scaffold often signals off-target reactivity or contamination.
Diagram 2: Potential Mechanism of Action (Derivatives)
While the scaffold is inert, its derivatives often target the Cell Cycle. If your scaffold shows toxicity, check this pathway.
Caption: Common MoA for cytotoxic pyrazole-4-carboximidamide derivatives involving Aurora Kinase and CDK inhibition leading to G2/M arrest.
Data Analysis & Interpretation
Calculating the Selectivity Index (SI)
SI < 1.0: The compound is generally toxic (cytotoxicant). Not suitable for drug development without modification.
SI > 10.0: Excellent therapeutic window.
Benchmarking Rule: The naked 1H-Pyrazole-4-carboximidamide scaffold usually has an SI near 1.0 (equally non-toxic to both). As you add functional groups (e.g., aryl groups at N1 or C3), the SI should increase.
Troubleshooting "Flat" Curves
If your dose-response curve is flat (no toxicity up to 200 µM):
Don't Panic: This is good for a scaffold. It means the core is safe.
Verify Delivery: Check for precipitation (crystals in the well).
Permeability: The highly polar amidine group may prevent cell entry. Consider synthesizing a prodrug (e.g., N-hydroxy derivative) to improve membrane permeability.
References
PubChem. (2025). 1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756. National Library of Medicine.
[Link]
Dos Santos, et al. (2011).[1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. J. Braz. Chem. Soc. (Discusses 1-aryl-1H-pyrazole-4-carboximidamide derivatives).
[Link]
Nitulescu, G. M., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed.[2]
[Link]
Faria, J. V., et al. (2017).[3] Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. ResearchGate.
[Link]
Comprehensive Disposal & Safety Protocol: 1H-Pyrazole-4-carboximidamide
Executive Summary & Immediate Safety Directive Do not view disposal as an afterthought, but as the final step of synthesis. 1H-Pyrazole-4-carboximidamide (often handled as the hydrochloride salt) presents specific challe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Safety Directive
Do not view disposal as an afterthought, but as the final step of synthesis.
1H-Pyrazole-4-carboximidamide (often handled as the hydrochloride salt) presents specific challenges due to its amidine functionality (high basicity in free base form) and nitrogen-rich heterocyclic structure .[1][2] Improper disposal can lead to the formation of toxic nitrogen oxides (NOx) during incineration or environmental leaching if landfilled.
Core Directive: This compound must be segregated into High-Nitrogen Combustible Waste streams. Under no circumstances should it be disposed of via municipal drains or mixed with strong oxidizers (nitrates, perchlorates) due to the risk of energetic reactions.
Chemical Profile & Hazard Logic
To dispose of a chemical safely, you must understand its reactivity.[2] The disposal protocol below is dictated by two structural features:
The Amidine Group (-C(=NH)NH₂):
Risk:[1][2][3][4][5] In its free base form, this is a strong organic base (pKa ~11-12).[1][2] It can cause chemical burns and heat generation if mixed directly with strong acids.[2]
Mitigation: Most commercial supplies are the Hydrochloride salt (CAS 72963-64-3 or similar), which buffers this basicity.[1][2] However, you must treat the waste as potentially corrosive/irritating.[2]
The Pyrazole Ring:
Risk:[1][2][3][4][5][6] A nitrogen-rich heterocycle.[1][2] While stable, incomplete combustion generates NOx.[2]
Mitigation: Requires high-temperature incineration with scrubbers (standard for hazardous chemical waste).[1]
Physical & Safety Data Summary
Property
Specification
Operational Implication
Physical State
White to off-white crystalline powder
Dust inhalation hazard; use local exhaust ventilation (LEV).[1][2]
Solubility
Highly soluble in water (Salt form)
Spills can rapidly contaminate aqueous surfaces; do not wash down drains.[2]
Acidity (pKa)
~11.5 (Amidine conjugate acid)
Incompatible with strong oxidizers and hypochlorites (bleach).[2]
Applicability: HPLC waste, reaction solvents containing the amidine.[2]
Solvent Assessment: Determine the primary solvent.[2]
Organic Solvents (MeOH, DCM, Ethyl Acetate): Proceed to Step 2.
Aqueous Solutions: Proceed to Step 3.
Organic Stream (Preferred):
Combine with compatible Non-Halogenated or Halogenated organic waste streams (depending on the solvent).[2]
Critical Check: Ensure no strong acids (Nitric, Perchloric) are present in the waste container.[2] The amidine will form salts, but strong oxidizers pose an explosion risk.[2]
Aqueous Stream:
Neutralization: If the solution is highly basic (free base) or acidic (excess HCl), adjust pH to between 5 and 9 using dilute HCl or NaOH.[2]
Collection: Pour into Aqueous Chemical Waste carboys.
Prohibition:[1][2][4]NEVER pour aqueous solutions of this compound down the sink. The high nitrogen content contributes to eutrophication and may bypass standard water treatment filtration.[2]
Emergency Spillage Management
Self-Validating Logic: The response must contain the spread immediately to prevent aerosolization.[1]
PPE Up: Nitrile gloves (double layer recommended), safety goggles, and lab coat. If powder is fine/dusty, use an N95 or P100 respirator.[2]
Cover the spill with a damp paper towel (water or ethanol) to suppress dust.
Scoop the damp material into a wide-mouth waste jar.[1]
Wipe the surface 3x with water/ethanol mixture.
Wet Spill (Solution):
Absorb with inert material (vermiculite or chem-pads).[1][2]
Do not use bleach (Hypochlorite). Mixing amidines with bleach can theoretically form chloroamines (toxic gas).[2] Use simple soap and water for final cleaning.[2]
Decision Logic Visualization
The following diagram outlines the decision-making process for disposing of 1H-Pyrazole-4-carboximidamide, ensuring compliance and safety.
Figure 1: Waste stream segregation logic for Pyrazole-carboximidamide derivatives. Note the convergence on Incineration to destroy the nitrogen heterocycle.[1]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17854756, 1H-Pyrazole-4-carboxamide (Structural Analog Safety Data).[1][2] Retrieved from [Link][1][2]
European Chemicals Agency (ECHA). C&L Inventory: Pyrazole derivatives classification.[1][2] Retrieved from [Link][1][2]
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[1][2][7] The Journal of Organic Chemistry, 57(8), 2497-2502.[1][2] (Context for chemical reactivity and stability). Retrieved from [Link]
Personal protective equipment for handling 1H-Pyrazole-4-carboximidamide
Executive Hazard Assessment & Core Directive 1H-Pyrazole-4-carboximidamide (often supplied as the hydrochloride salt, CAS 4023-02-3) presents a distinct safety profile compared to its amide analogues.[1][2] Unlike the mi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Hazard Assessment & Core Directive
1H-Pyrazole-4-carboximidamide (often supplied as the hydrochloride salt, CAS 4023-02-3) presents a distinct safety profile compared to its amide analogues.[1][2] Unlike the milder pyrazole-carboxamides, the carboximidamide functional group is strongly basic (amidine), significantly increasing the risk of Serious Eye Damage (Category 1) and Skin Sensitization (Category 1) .[1][2]
Critical Safety Warning: Treat this compound as a potential corrosive solid and a sensitizer .[1] Inhalation of dust must be strictly prevented to avoid respiratory sensitization and long-term organ damage (STOT-RE 2).[1][2]
H373: May cause damage to organs through prolonged exposure.[1][3]
Aquatic Toxicity
Chronic 3
H412: Harmful to aquatic life with long lasting effects.[3][6]
Personal Protective Equipment (PPE) Matrix
Scientific integrity dictates that PPE is not "one size fits all."[1] It must be adapted to the state of matter (Solid vs. Solution) and the mechanism of exposure (Dust vs. Splash).[2]
Fume Hood Sash at safe height; Respirator if outside hood
Prevents inhalation of fine crystalline dust which triggers STOT-RE hazards.[1][2]
Eye Protection
Chemical Goggles (Tight-fitting)
Chemical Goggles + Face Shield
H318 Risk: Safety glasses are insufficient.[1][2] Dust can bypass side shields; splashes cause irreversible corneal damage.[1]
Hand Protection
Double Nitrile Gloves (Outer: 0.11mm)
Long-cuff Nitrile (Min 0.15mm) or Butyl for acidic solvents
Amidine salts are highly polar.[1][2] Double gloving allows outer glove removal upon contamination without exposing skin.[1]
Body Defense
Lab Coat (Buttoned to neck) + Tyvek Sleeves
Lab Coat + Chemical Resistant Apron
Prevents "wrist-gap" exposure where dust settles between glove and coat.[1][2]
Operational Handling Protocols
Protocol A: Safe Weighing & Transfer (Dust Control)
Objective: mitigate the risk of airborne particulates carrying the sensitizing agent.[1][2]
Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.[1]
Static Elimination: Pyrazole salts are often hygroscopic and static-prone.[1] Use an ionizing bar or anti-static gun on the weighing boat before transfer.
"Tap-Transfer" Method: Gently tap the spatula against the weigh boat to dislodge powder rather than shaking it, which creates aerosols.[1][2]
Decontamination: Immediately wipe the balance area with a wet paper towel (water solubilizes the salt) followed by an ethanol wipe. Dispose of wipes as solid hazardous waste.[1]
Protocol B: Solubilization & Reaction Setup
Objective: Prevent exothermic runaway and splash hazards.[1]
Solvent Choice: The hydrochloride salt is highly water-soluble.[1] When dissolving in organic solvents (e.g., Methanol, DMF), add the solid slowly to the solvent.[1][2]
Neutralization Warning: If generating the free base in situ using a base (e.g., Triethylamine, NaH), expect a mild exotherm.[1][2]
Requirement: Cool the reaction vessel to 0°C before adding the base.
Sealing: Ensure reaction vessels are equipped with a pressure-relief mechanism (e.g., nitrogen bubbler) if heating, as amidine decomposition can release ammonia gas.[1][2]
Visualized Workflows (Graphviz)[1][2]
Diagram 1: Safe Handling Decision Logic
Caption: Logical workflow for handling 1H-Pyrazole-4-carboximidamide based on quantity and physical state.
[1][2]
Emergency Response & Decontamination
Immediate First Aid[1][5][7]
Eye Contact (CRITICAL): The H318 rating implies damage can occur in seconds.
Action: Irrigate immediately for 15 minutes lifting upper and lower lids.
Note: Do not wait for a physician to start rinsing.[1]
Skin Contact:
Action: Wash with copious soap and water.[1][5][7] Do not use ethanol (may enhance absorption).[1]
Monitor: Watch for sensitization (redness/itching) over the next 24-48 hours.[1][2]
Spill Management (Solid)[1][2]
Evacuate: Clear the immediate area of non-essential personnel.
PPE Up: Wear goggles, N95 respirator, and double gloves.[1][2]
Method: Cover the spill with a wet paper towel (water) to dampen the powder.[2]
Cleanup: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.
Final Wash: Clean the surface with a 10% aqueous detergent solution.[1]
Disposal & Logistics
Waste Categorization:
Stream: Hazardous Chemical Waste (Solid or Liquid).
Tagging: Must be labeled "Toxic" and "Corrosive" (if free base) or "Irritant" (if salt).[2]
Prohibition:Strictly NO drain disposal. The H412 rating (Harmful to aquatic life with long lasting effects) mandates incineration.
Disposal Pathway:
Dissolve solid waste in a combustible solvent (e.g., acetone or ethanol) if the facility requires liquid waste for incineration.
Alternatively, package as "Solid Debris contaminated with Organic Amidine" for solid incineration.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734672, 1H-Pyrazole-1-carboxamidine hydrochloride. Retrieved from [Link][1][2]
Thermo Fisher Scientific.Safety Data Sheet: 1H-Pyrazole-1-carboxamidine hydrochloride. (Accessed via Search Result 1.4).
Croner-i.General Safety Guide for Organic Amides and Amidines.